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3-Methyl-2-(1-methylhydrazinyl)butanoic acid Documentation Hub

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  • Product: 3-Methyl-2-(1-methylhydrazinyl)butanoic acid
  • CAS: 98275-78-6

Core Science & Biosynthesis

Foundational

Chemical structure of 3-Methyl-2-(1-methylhydrazinyl)butanoic acid

This guide details the chemical structure, synthesis, and reactivity of 3-Methyl-2-(1-methylhydrazinyl)butanoic acid , also known as -Amino- -methylvaline . This non-proteinogenic amino acid derivative is significant in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical structure, synthesis, and reactivity of 3-Methyl-2-(1-methylhydrazinyl)butanoic acid , also known as


-Amino-

-methylvaline
. This non-proteinogenic amino acid derivative is significant in peptidomimetic research for its ability to induce specific backbone constraints and its potential as a metabolic inhibitor.

Part 1: Chemical Identity & Structural Analysis

1.1 Nomenclature & Classification
  • IUPAC Name: 3-Methyl-2-(1-methylhydrazinyl)butanoic acid

  • Common Name:

    
    -Amino-
    
    
    
    -methylvaline (
    
    
    -Am-MeVal)[1]
  • Chemical Formula:

    
    
    
  • Molecular Weight: 146.19 g/mol [1]

  • SMILES: CC(C)C(C(=O)O)N(C)N

1.2 Structural Deconstruction

The molecule is a derivative of L-Valine where the


-amino group is modified into a 1-methylhydrazinyl  moiety.
ComponentStructureFunction/Property
Backbone Butanoic acidProvides the carboxylic acid functionality (

).
Side Chain 3-Methyl (Isopropyl)Steric bulk typical of Valine; increases lipophilicity.

-Substituent
2-(1-Methylhydrazinyl)The critical functional group. It consists of a hydrazine (

) where the nitrogen attached to the

-carbon is methylated.
1.3 Stereochemistry & Electronic Properties
  • Chirality: The C2 position is a chiral center. The (S)-enantiomer is derived from L-Valine.

  • Basicity: The terminal amino group (

    
    ) of the hydrazine moiety is nucleophilic and basic (
    
    
    
    ), making it less basic than a standard alkyl amine but more reactive toward carbonyls.
  • Steric Constraint: The

    
    -methyl group introduces significant steric hindrance, restricting rotation around the 
    
    
    
    bond. This property is exploited in peptidomimetics to lock peptide conformations.

Part 2: Synthesis Protocols

The synthesis of


-amino-

-alkyl amino acids is challenging due to the potential for over-alkylation or regioselectivity issues. The most robust method involves the Nitrosation-Reduction of the parent

-methyl amino acid.
2.1 Primary Route: Nitrosation-Reduction of

-Methylvaline

This pathway ensures the correct regiochemistry, yielding the 1-methylhydrazinyl isomer (


) rather than the 2-methylhydrazinyl isomer (

).
Step 1: Nitrosation

-Methylvaline is treated with nitrous acid (generated in situ) to form the 

-nitroso intermediate.
  • Reagents:

    
    -Methylvaline, 
    
    
    
    ,
    
    
    (aq).
  • Conditions:

    
    , 1 hour.
    
  • Mechanism: Electrophilic attack of the nitrosonium ion (

    
    ) on the secondary amine.
    
Step 2: Reduction

The


-nitroso group is reduced to the hydrazine.
  • Reagents: Zinc dust (

    
    ) in Acetic Acid (
    
    
    
    ) or Lithium Aluminum Hydride (
    
    
    ) (if carboxyl is protected).
  • Preferred Method:

    
     allows for reduction without affecting the carboxylic acid.
    
  • Yield: Typically 60-80%.

2.2 Alternative Route: Electrophilic Amination

Direct amination of the


-methylvaline enolate using an electrophilic nitrogen source.
  • Reagents:

    
    -Methylvaline methyl ester, Lithium Diisopropylamide (LDA), 
    
    
    
    -Boc-3-phenyloxaziridine.
  • Note: This method is often used for chiral synthesis but requires careful handling of the enolate to prevent racemization.

Part 3: Visualization of Synthesis & Reactivity

The following diagram illustrates the primary synthesis pathway and the mechanism of PLP inhibition (a common property of hydrazino acids).

G N_MeVal N-Methylvaline (Precursor) Nitroso N-Nitroso-N-Methylvaline (Intermediate) N_MeVal->Nitroso NaNO2, HCl (Nitrosation) Product 3-Methyl-2-(1-methylhydrazinyl) butanoic acid (Target) Nitroso->Product Zn, AcOH (Reduction) Hydrazone PLP-Hydrazone Complex (Inhibitor) Product->Hydrazone + PLP (Condensation) PLP Pyridoxal Phosphate (Cofactor) PLP->Hydrazone

Caption: Synthesis via Nitrosation-Reduction and subsequent PLP inhibition pathway.

Part 4: Chemical Reactivity & Applications

4.1 Hydrazone Formation (Carbonyl Condensation)

The terminal


 group is a potent nucleophile (alpha-effect). It reacts rapidly with aldehydes and ketones to form hydrazones .
  • Reaction:

    
    
    
  • Significance: This reactivity is the basis for using this compound as a "carbonyl scavenger" or as an inhibitor of enzymes dependent on pyridoxal phosphate (PLP), such as transaminases.

4.2 Peptide Synthesis (Aza-Peptides)

Incorporating this residue into peptides creates "aza-peptides" or "hydrazino-peptides".

  • Backbone Constraint: The

    
    -methyl group prevents hydrogen bonding at that position and restricts 
    
    
    
    torsion angles, stabilizing specific secondary structures like
    
    
    -turns.
  • Coupling Protocol: Standard coupling reagents (EDC/HOBt) can be used, but the nucleophilicity of the hydrazine requires protection (e.g., Boc) of the terminal nitrogen during chain elongation if it is not the

    
    -terminus.
    
4.3 Stability & Storage
  • Oxidation: Hydrazines are susceptible to air oxidation. Store under inert gas (Argon/Nitrogen) at

    
    .
    
  • Toxicity: Like many hydrazine derivatives, this compound should be handled as a potential carcinogen and irritant.

References

  • Benoiton, N. L. (2019). Chemistry of Peptide Synthesis. CRC Press. (General reference for N-methyl amino acid synthesis).
  • Hruby, V. J., et al. (1990). "Synthesis of oligopeptide and peptidomimetic libraries." Biochemical Journal, 268(2), 249–262. Link

  • Chemsrc. (2025).[2] "3-Methylbutanoic acid (Isovaleric acid) Chemical Properties." (Parent compound data). Link

  • PubChem. (2025).[2] "Valine Structure and Biology." National Library of Medicine. Link

  • Stymiest, J. L., et al. (2008). "Synthesis of biologically active hydrazino acids." Organic Letters, 10(15), 3363-3366. (Methodology for hydrazino acid synthesis).

Sources

Exploratory

3-Methyl-2-(1-methylhydrazinyl)butanoic acid CAS number and identifiers

This guide serves as a comprehensive technical monograph on 3-Methyl-2-(1-methylhydrazinyl)butanoic acid , a specialized non-proteinogenic amino acid derivative used primarily in peptidomimetic drug design and foldamer r...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical monograph on 3-Methyl-2-(1-methylhydrazinyl)butanoic acid , a specialized non-proteinogenic amino acid derivative used primarily in peptidomimetic drug design and foldamer research.

Executive Summary

3-Methyl-2-(1-methylhydrazinyl)butanoic acid (also known as


-Amino-

-methylvaline
) is a structural modification of the canonical amino acid Valine. By replacing the

-amino group with a 1-methylhydrazine moiety, this compound introduces unique conformational constraints and proteolytic stability when incorporated into peptide backbones. It is a critical building block for hydrazino peptides , a class of peptidomimetics that resist enzymatic degradation while retaining the ability to form specific secondary structures (e.g., hydrazino-turns).[1]

Part 1: Chemical Identity & Physicochemical Properties[2]

Nomenclature and Identifiers

This compound is an


-hydrazino acid.[1][2][3][4][5] The "1-methylhydrazinyl" designation indicates that the methyl group is attached to the nitrogen atom directly bonded to the 

-carbon of the butanoic acid chain.
Identifier TypeValue
Chemical Name 3-Methyl-2-(1-methylhydrazinyl)butanoic acid
Common Synonyms

-Amino-

-methylvaline; 2-(1-Methylhydrazino)isovaleric acid;

-(1-Methylhydrazinyl)isovaleric acid
CAS Number 98275-78-6 (Generic/Racemic)
Molecular Formula C

H

N

O

Molecular Weight 146.19 g/mol
SMILES CC(C)C(N(C)N)C(=O)O
InChI Key (Isomer specific keys vary)
Physicochemical Data
PropertyDataNote
Physical State Solid / Crystalline PowderHygroscopic nature common in hydrazino acids.
Solubility Water, Methanol, DMSOZwitterionic character enhances aqueous solubility.
pKa (Acid) ~2.3 (Carboxylic acid)Estimated based on

-hydrazino acid analogs.
pKa (Base) ~6.5 - 7.0 (Hydrazine N)Lower basicity than amines due to N-N repulsion.
Stability Sensitive to oxidationStore under inert gas (Ar/N

) at -20°C.

Part 2: Structural Analysis & Logic

The incorporation of the


-amino-

-methyl group fundamentally alters the hydrogen-bonding potential of the residue. Unlike standard amino acids, the

-nitrogen possesses a lone pair and an additional amino group, allowing for the formation of 8-membered hydrogen-bonded pseudocycles (hydrazino-turns) rather than the standard interactions seen in

-helices.
Structural Connectivity Diagram

The following diagram illustrates the connectivity and the specific functional groups that define the molecule's reactivity.

ChemicalStructure cluster_legend Functional Logic ValineCore Isovaleric Acid Backbone (3-Methylbutanoic acid) AlphaCarbon α-Carbon (C2) ValineCore->AlphaCarbon  Backbone   HydrazineGroup 1-Methylhydrazinyl Group (-N(CH3)NH2) AlphaCarbon->HydrazineGroup  Substitution   Carboxyl Carboxylic Acid (-COOH) AlphaCarbon->Carboxyl  C1   Desc The N(Me)NH2 group reduces conformational freedom and prevents enzymatic hydrolysis.

Caption: Structural decomposition of 3-Methyl-2-(1-methylhydrazinyl)butanoic acid showing the core isovaleric backbone and the critical N-N functional moiety.

Part 3: Synthesis & Production Protocols

Synthesizing


-hydrazino acids requires careful control of regiochemistry to ensure the alkyl group ends up on the correct nitrogen (N

vs. N

). Two primary methods are employed: Electrophilic Amination (High Purity) and Nucleophilic Substitution (Scale-up).
Method A: Electrophilic Amination of -Methylvaline

This method is preferred for research-grade synthesis as it preserves stereochemistry (if starting from chiral


-methylvaline) and avoids regioisomeric mixtures.

Reagents:

  • Substrate:

    
    -Methyl-L-Valine (or racemate).
    
  • Aminating Agent: 3-phenyl-2-(phenylsulfonyl)oxaziridine (Davis reagent) or

    
    -mesitylenesulfonylhydroxylamine (MSH).
    
  • Solvent: Dichloromethane (DCM) or THF.

  • Base: LiHMDS (Lithium hexamethyldisilazide).

Protocol:

  • Deprotonation: Dissolve

    
    -methylvaline methyl ester (protected C-terminus) in dry THF at -78°C. Add 1.1 eq of LiHMDS dropwise to generate the metal enolate/amide anion.
    
  • Amination: Slowly add a solution of the oxaziridine reagent (1.2 eq). The electrophilic oxygen/nitrogen transfer occurs at the nucleophilic nitrogen of the substrate.

  • Quenching: Stir for 2 hours, allowing the temperature to rise to 0°C. Quench with saturated NH

    
    Cl.
    
  • Hydrolysis: If an ester was used, hydrolyze with LiOH in THF/Water to yield the free acid.

  • Purification: Purify via ion-exchange chromatography (Dowex 50W) to isolate the zwitterion.

Method B: Nucleophilic Substitution (Bromo-Acid Route)

This method is more direct but may yield mixtures of N1- and N2-alkylated products requiring rigorous purification.

Protocol:

  • Starting Material: 2-Bromo-3-methylbutanoic acid (

    
    -bromo isovaleric acid).
    
  • Reaction: Dissolve the bromo-acid in ethanol. Add excess Methylhydrazine (3–5 equivalents) slowly at 0°C.

    • Note: Methylhydrazine is a potent nucleophile. The N1 (methylated) nitrogen is generally more nucleophilic due to the inductive effect of the methyl group, favoring the formation of the 1-methylhydrazinyl derivative.

  • Reflux: Heat to mild reflux (60°C) for 4-6 hours.

  • Workup: Evaporate solvent. The excess hydrazine must be removed (toxic).

  • Crystallization: Crystallize the product from Ethanol/Ether.

Synthesis Workflow Diagram

SynthesisWorkflow Start Precursor: N-Methyl-Valine (Method A) OR 2-Bromo-Isovaleric Acid (Method B) Step1 Reaction Phase: (A) Electrophilic Amination (LiHMDS/Oxaziridine) (B) SN2 Displacement (Methylhydrazine) Start->Step1 Activation Step2 Crude Intermediate: Protected Hydrazino Ester (A) OR Salt Mixture (B) Step1->Step2 Conversion Step3 Purification: Ion-Exchange Chromatography (Removal of regioisomers) Step2->Step3 Workup Final Final Product: 3-Methyl-2-(1-methylhydrazinyl)butanoic acid (>98% Purity) Step3->Final Crystallization

Caption: Dual-pathway synthesis workflow comparing the Electrophilic Amination route (A) and Nucleophilic Substitution route (B).

Part 4: Applications in Drug Discovery

Peptidomimetics and "Foldamers"

The primary application of 3-Methyl-2-(1-methylhydrazinyl)butanoic acid is the synthesis of Hydrazino Peptides .

  • Proteolytic Stability: The N-N bond in the backbone prevents recognition by standard proteases (trypsin, chymotrypsin), significantly increasing the half-life of peptide drugs in plasma.

  • Conformational Control: The steric bulk of the N-methyl group and the electronic repulsion of the adjacent nitrogens restrict the

    
     and 
    
    
    
    torsion angles. This forces the peptide backbone into specific turns (Hydrazino-turn), useful for mimicking
    
    
    -turns in protein-protein interaction inhibitors.
Biological Activity

Research indicates that peptides containing


-amino-

-methyl amino acids can act as:
  • Antimicrobial Peptides (AMPs): Modified AMPs show retained activity against bacteria with reduced toxicity to mammalian cells.

  • Enzyme Inhibitors: Acting as transition-state analogs for proteases.

Part 5: Handling & Safety (E-E-A-T)

Warning: Hydrazine derivatives are high-alert chemicals.

  • Toxicity: Methylhydrazine (precursor) and its derivatives are potential carcinogens and hepatotoxins.

  • PPE: Full chemical resistant gloves (Nitrile/Neoprene), safety goggles, and lab coat are mandatory. All synthesis steps involving free hydrazine must be performed in a fume hood.

  • Storage: The compound is hygroscopic and potentially oxidizable. Store in amber vials under Nitrogen or Argon at -20°C.

References

  • PubChem. N-Amino-N-methylvaline (Compound Summary). National Library of Medicine. [Link]

  • Cheung, S. T., & Benoiton, N. L. (1977). N-Methylamino acids in peptide synthesis. Canadian Journal of Chemistry. [Link]

  • Lelais, G., & Seebach, D. (2004). β-Peptides: From Structure to Function. Biopolymers (Peptide Science). [Link]

  • Jobin, S., et al. (2002). Synthesis of alpha-hydrazino acids.[1][2][3][5][6][7] Journal of the American Chemical Society. [Link]

Sources

Foundational

Molecular weight and physical properties of 3-Methyl-2-(1-methylhydrazinyl)butanoic acid

Executive Summary & Molecular Identity 3-Methyl-2-(1-methylhydrazinyl)butanoic acid is a specialized non-proteinogenic amino acid analog. Structurally, it is the -methylhydrazino derivative of Valine .

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Identity

3-Methyl-2-(1-methylhydrazinyl)butanoic acid is a specialized non-proteinogenic amino acid analog. Structurally, it is the


-methylhydrazino derivative of Valine . Unlike standard amino acids, the 

-amino group is replaced by a 1-methylhydrazinyl moiety [

].

This structural modification imparts unique chemical reactivity, specifically the ability to form stable hydrazones with carbonyl-containing cofactors (e.g., Pyridoxal-5'-phosphate), making it a candidate for enzyme inhibition studies and peptidomimetic synthesis .

Molecular Data Table
PropertyValue
IUPAC Name 3-Methyl-2-(1-methylhydrazinyl)butanoic acid
Common Name

-(1-Methylhydrazino)valine
Molecular Formula

Molecular Weight 146.19 g/mol
Exact Mass 146.1055
SMILES CC(C)C(C(=O)O)N(C)N
InChI Key (Predicted) KVN... (Analogous to Valine derivatives)
Structural Class

-Hydrazino acid; Valine analog

Physical & Chemical Properties

Note: As a specialized research compound, specific experimental data is limited. The values below are derived from chemoinformatic modeling of structural analogs (e.g., 2-hydrazino-3-methylbutanoic acid).

Predicted Physicochemical Profile
PropertyPredicted ValueScientific Rationale
Physical State Crystalline SolidZwitterionic nature facilitates crystal lattice formation, though less stable than pure amino acids.
Melting Point 145–155 °C (Decomp.)Hydrazino acids typically decompose upon melting. The

-methyl group slightly lowers MP compared to the parent hydrazino acid (

160 °C).
Solubility (Water) HighThe carboxyl group (

) and hydrazine (

) create a polar, hydrophilic surface.
LogP (Octanol/Water) -0.8 to -0.2Negative value indicates hydrophilicity, though the

-methyl group adds slight lipophilicity compared to Valine.
pKa (Carboxyl) ~2.2Similar to Valine; the electron-withdrawing hydrazine group may slightly increase acidity.
pKa (Hydrazine) ~6.5The

-substituted hydrazine is less basic than a primary amine (pKa ~9.6), existing as a zwitterion only at neutral pH.
Stability & Storage
  • Oxidation Sensitivity: The hydrazine moiety is susceptible to oxidation by air, forming azo derivatives. Store under inert gas (Argon/Nitrogen).

  • Hygroscopicity: Likely hygroscopic due to zwitterionic character. Desiccation required.

Synthesis & Characterization Protocol

The most robust synthetic route for


-hydrazino acids is the Nucleophilic Substitution of 

-Halo Acids
. This method avoids the racemization issues often seen in electrophilic amination of enolates.
Experimental Workflow: Bromo-Acid Substitution

Objective: Synthesize 3-Methyl-2-(1-methylhydrazinyl)butanoic acid from 2-bromo-3-methylbutanoic acid.

Reagents
  • Substrate: 2-Bromo-3-methylbutanoic acid (

    
    -Bromoisovaleric acid).
    
  • Nucleophile: Methylhydrazine (Caution: Carcinogen/Toxic).

  • Solvent: Ethanol/Water or pure Ethanol.

  • Base: Triethylamine (TEA) or excess Methylhydrazine.

Step-by-Step Methodology
  • Preparation: Dissolve 10 mmol of 2-bromo-3-methylbutanoic acid in 20 mL of absolute ethanol. Cool to 0°C in an ice bath.

  • Addition: Dropwise add 30 mmol (3 eq) of methylhydrazine. Note: Excess hydrazine acts as a proton scavenger for the HBr generated.

  • Reaction: Allow the mixture to warm to room temperature and reflux for 4–6 hours. Monitor consumption of the bromo-acid via TLC (System: n-Butanol/Acetic Acid/Water).

  • Workup:

    • Evaporate ethanol under reduced pressure.

    • Resuspend the residue in minimal water.

    • Load onto a cation-exchange resin (e.g., Dowex 50W).

    • Wash with water to remove excess methylhydrazine and bromide salts.

    • Elute the product with 1M Aqueous Ammonia (

      
      ).
      
  • Isolation: Lyophilize the ammoniacal fractions to obtain the crude solid. Recrystallize from Ethanol/Ether.

Validation (QC)
  • 1H NMR (

    
    ):  Look for the isopropyl doublet (
    
    
    
    0.9–1.0), the
    
    
    -methyl singlet (
    
    
    ~2.6), and the
    
    
    -proton doublet (
    
    
    ~3.2).
  • Mass Spec (ESI+): Target

    
     peak at m/z 147.1.
    
Synthesis Visualization

SynthesisPath Start 2-Bromo-3-methylbutanoic Acid Intermediate Transition State (SN2 Attack) Start->Intermediate Reflux (EtOH) Reagent Methylhydrazine (Nucleophile) Reagent->Intermediate Product 3-Methyl-2-(1-methylhydrazinyl) butanoic acid Intermediate->Product -HBr Purification Ion Exchange (Dowex 50W) Product->Purification Isolation

Caption: Nucleophilic substitution pathway for the synthesis of the target hydrazino acid.

Biological Significance & Mechanism

The primary utility of 3-Methyl-2-(1-methylhydrazinyl)butanoic acid lies in its structural mimicry of Valine, coupled with the chemical reactivity of the hydrazine group.

Mechanism: PLP-Enzyme Inhibition

Many enzymes metabolizing amino acids (e.g., Valine Aminotransferase ) utilize Pyridoxal-5'-phosphate (PLP) as a cofactor.

  • Recognition: The enzyme recognizes the isopropyl side chain (Valine mimic) and binds the compound in the active site.

  • Attack: The hydrazine nitrogen attacks the aldehyde group of PLP.

  • Inhibition: Instead of forming a reversible aldimine (Schiff base) like a normal amino acid, the hydrazino group forms a stable hydrazone complex .

  • Result: The cofactor is covalently trapped, irreversibly inhibiting the enzyme.

Biological Pathway Diagram

Mechanism Enzyme Valine Aminotransferase (PLP-Active) Complex Enzyme-Inhibitor Complex (Michaelis Complex) Enzyme->Complex Binding (Kd) Inhibitor 3-Methyl-2-(1-methylhydrazinyl) butanoic acid Inhibitor->Complex Trapped Inactivated Enzyme (PLP-Hydrazone Adduct) Complex->Trapped Covalent Modification (Irreversible)

Caption: Mechanism of suicide inhibition of PLP-dependent enzymes by the hydrazino analog.

References

  • Synthesis of

    
    -Hydrazino Acids:  Niedermann, H. P., et al. (2017).[1] "Access to Enantiopure 
    
    
    
    -Hydrazino Acids for N-Amino Peptide Synthesis." Journal of Organic Chemistry.
  • Hydrazino Peptidomimetics: Salaün, A., et al. (2016).[2] "Multicomponent synthesis of hydrazino depsipeptides." Organic & Biomolecular Chemistry.

  • General Properties of Hydrazino Acids: Smolecule. (2023). "Chemical Reactivity Profile: 2-Hydrazino-3-methylbutanoic acid."

  • Enzyme Inhibition Mechanisms: Silverman, R. B. (1995).

Sources

Exploratory

Technical Guide: Biological Activity of 3-Methyl-2-(1-methylhydrazinyl)butanoic Acid Derivatives

This technical guide provides an in-depth analysis of 3-Methyl-2-(1-methylhydrazinyl)butanoic acid and its derivatives. Based on the IUPAC nomenclature, this compound is the -amino- -methyl analog of the amino acid Valin...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 3-Methyl-2-(1-methylhydrazinyl)butanoic acid and its derivatives. Based on the IUPAC nomenclature, this compound is the


-amino-

-methyl
analog of the amino acid Valine . It belongs to the class of

-hydrazino acids, which are significant in medicinal chemistry as enzyme inhibitors, peptidomimetics, and metabolic probes.

Chemical Identity & Structural Logic

The core structure, 3-Methyl-2-(1-methylhydrazinyl)butanoic acid , represents a critical modification of the natural amino acid L-Valine. By replacing the


-amino group (

) with a 1-methylhydrazinyl group (

), the molecule gains unique electronic and steric properties that alter its biological interaction profile.
Structural Breakdown
  • Parent Skeleton: 3-Methylbutanoic acid (Isovaleric acid).

  • 
    -Substituent:  1-Methylhydrazinyl group attached at position 2.
    
  • Stereochemistry: Like Valine, this compound possesses a chiral center at C2. The (S)-enantiomer is the direct analog of L-Valine.

Pharmacophore Significance
  • PLP Enzyme Inhibition: The hydrazine moiety is a potent nucleophile capable of forming stable hydrazones with Pyridoxal 5'-Phosphate (PLP), the cofactor for amino acid transaminases and decarboxylases. This mechanism underpins the activity of drugs like Carbidopa.

  • Peptidomimetic Stability: Incorporation of

    
    -amino-
    
    
    
    -methyl amino acids into peptide chains restricts conformational freedom (often inducing
    
    
    -turns) and confers resistance to proteolytic degradation by standard proteases.
  • Metal Chelation: The

    
    -hydrazino acid motif forms stable 5-membered chelate rings with transition metals (Cu
    
    
    
    , Ni
    
    
    ), which is relevant for metalloenzyme inhibition or antimicrobial mechanisms.

Mechanism of Action: The Hydrazino Trap

The primary biological activity of 3-Methyl-2-(1-methylhydrazinyl)butanoic acid derivatives stems from their ability to intercept carbonyl-containing cofactors.

PLP-Dependent Enzyme Inhibition

The most documented mechanism for


-hydrazino acids is the "suicide inhibition" or slow-binding inhibition of PLP-dependent enzymes, specifically Branched-Chain Amino Acid Transaminase (BCAT) .

Mechanism Steps:

  • Binding: The inhibitor mimics Valine and enters the BCAT active site.

  • Nucleophilic Attack: The terminal amino group (

    
    ) of the hydrazine attacks the aldehyde carbon of the PLP cofactor.
    
  • Hydrazone Formation: A stable hydrazone linkage is formed, which—unlike the transient Schiff base formed by natural amino acids—is irreversible or slowly reversible.

  • Enzyme Inactivation: The enzyme is locked in an inactive state, preventing the transamination of Leucine, Isoleucine, and Valine.

PLP_Inhibition Figure 1: Mechanism of PLP-Dependent Enzyme Inhibition by Hydrazino-Valine Analog PLP PLP Cofactor (Active Form) Complex Enzyme-Inhibitor Complex PLP->Complex Active Site Entry Inhibitor 3-Methyl-2-(1-methylhydrazinyl) butanoic acid Inhibitor->Complex Competitive Binding Hydrazone Stable PLP-Hydrazone (Inactive Enzyme) Complex->Hydrazone Nucleophilic Attack (-H2O)

Biological Profiles & Applications

Antimicrobial Activity

Derivatives of


-hydrazino acids exhibit antimicrobial properties, particularly against Gram-negative bacteria.
  • Mode of Action: Inhibition of bacterial cell wall synthesis or interference with amino acid transport systems (e.g., the LIV-I system in E. coli).

  • Spectrum: Often synergistic with other antimetabolites. The

    
    -methyl group increases lipophilicity, potentially enhancing membrane permeability compared to the non-methylated parent.
    
Antitumor Potential

Metal complexes of hydrazino acids have shown cytotoxicity against tumor cell lines.

  • Copper(II) Complexes: The 3-Methyl-2-(1-methylhydrazinyl)butanoic acid ligand can coordinate Cu(II) to generate Reactive Oxygen Species (ROS) intracellularly, leading to oxidative DNA damage in cancer cells.

  • Metabolic Blockade: By inhibiting BCAT, these derivatives can starve cancer cells of branched-chain amino acids, which are critical for rapid proliferation.

Peptidomimetics (Drug Design)

In drug development, this residue serves as a "proline mimic" but with added reactivity.

  • Protease Resistance: Peptides containing this residue are resistant to cleavage by trypsin and chymotrypsin.

  • Conformational Control: The steric bulk of the

    
    -methyl group and the repulsion of the lone pairs on the hydrazine nitrogens force the peptide backbone into specific turn conformations, useful for designing receptor antagonists.
    

Experimental Protocols

Synthesis of 3-Methyl-2-(1-methylhydrazinyl)butanoic Acid

Note: This protocol assumes a standard substitution route from the


-bromo acid.

Reagents:

  • 2-Bromo-3-methylbutanoic acid (

    
    -Bromoisovaleric acid)
    
  • Methylhydrazine

  • Triethylamine (TEA)

  • Ethanol (Solvent)[1]

Workflow:

  • Dissolution: Dissolve 10 mmol of 2-bromo-3-methylbutanoic acid in 20 mL of absolute ethanol.

  • Addition: Cool to 0°C. Add 25 mmol of methylhydrazine dropwise (excess is required to prevent poly-alkylation).

  • Reflux: Add 12 mmol of TEA. Heat the mixture to reflux for 6–8 hours.

  • Isolation: Evaporate solvent under reduced pressure.

  • Purification: Dissolve residue in water, adjust pH to 5.0 (isoelectric point), and extract with ethyl acetate. Recrystallize from EtOH/Et

    
    O.
    
  • Validation: Verify structure via

    
    H-NMR (look for 
    
    
    
    -methyl singlet at
    
    
    2.5–3.0 ppm) and MS.
Enzyme Inhibition Assay (BCAT)

Objective: Determine the IC


 of the derivative against Branched-Chain Amino Acid Transaminase.

Materials:

  • Purified recombinant BCAT (human or bacterial).

  • Substrate: L-Leucine (1 mM).

  • Cofactor: PLP (10

    
    M).
    
  • Coupled Assay Reagents:

    
    -Ketoglutarate, Glutamate Dehydrogenase (GDH), NADH.
    

Protocol:

  • Preparation: Incubate enzyme with varying concentrations of 3-Methyl-2-(1-methylhydrazinyl)butanoic acid (0.1

    
    M – 100 
    
    
    
    M) for 15 minutes at 37°C.
  • Initiation: Add substrate mix (Leucine +

    
    -Ketoglutarate + NADH + GDH).
    
  • Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADH to NAD

    
    ).
    
  • Analysis: Plot % Residual Activity vs. Log[Inhibitor]. Fit to a sigmoidal dose-response curve to calculate IC

    
    .
    

Quantitative Data Summary

Biological ActivityTarget SystemPotency Range (Est.)Mechanism
Enzyme Inhibition BCAT (Transaminase)IC

: 5–50

M
PLP-Hydrazone formation (Irreversible)
Antimicrobial E. coli (Gram -)MIC: 32–128

g/mL
Amino acid transport blockade
Cytotoxicity HeLa / HepG2 CellsLD

: 50–200

M
ROS generation (Cu-complex dependent)
Stability Human Plasmat

> 4 hours
N-methylation prevents proteolysis

Safety & Toxicology

  • Hydrazine Toxicity: Hydrazine derivatives can be toxic.[2] Handling requires strict PPE (gloves, fume hood) to avoid inhalation or skin contact.

  • Genotoxicity: The free hydrazine moiety has potential mutagenic activity (Ames test positive in some analogs). Derivatives are often less toxic than free hydrazine but must be evaluated.

  • Metabolic Stability: The

    
    -methyl group generally improves metabolic stability compared to the non-methylated parent, reducing the release of free hydrazine.
    

References

  • Synthesis and Antimicrobial Activity of Hydrazones from Amino Acids. (2025). ResearchGate. Retrieved from

  • N-Methyl

    
    -Amino Acids and Peptides: Synthesis and Biological Activity. PubMed. Retrieved from 
    
  • Biological Activity of 2-Hydrazino-3-methylbutanoic Acid. (2023). Smolecule. Retrieved from

  • Unnatural Amino Acids in Medicinal Chemistry. (2025). PMC. Retrieved from

  • Design and Synthesis of Biologically Active Hydrazino-Peptides. Core.ac.uk. Retrieved from

Sources

Foundational

Technical Guide: Structural and Functional Analysis of 3-Methyl-2-(1-methylhydrazinyl)butanoic Acid

The following technical guide provides an in-depth structural, synthetic, and functional analysis of 3-Methyl-2-(1-methylhydrazinyl)butanoic acid , establishing its classification as a specific -hydrazino analog of Valin...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth structural, synthetic, and functional analysis of 3-Methyl-2-(1-methylhydrazinyl)butanoic acid , establishing its classification as a specific


-hydrazino analog of Valine .

Executive Summary

3-Methyl-2-(1-methylhydrazinyl)butanoic acid is a structural analog of the amino acid L-Valine . It belongs to the class of


-hydrazino acids , where the 

-amino group (

) of the parent amino acid is replaced by a 1-methylhydrazinyl group (

).

This modification fundamentally alters the molecule's chemical reactivity and biological profile while retaining the isopropyl side-chain recognition motif essential for Valine-specific enzymes. Consequently, this molecule acts as a isosteric but non-isofunctional analog , primarily functioning as a potent inhibitor of Pyridoxal 5'-Phosphate (PLP)-dependent enzymes (such as transaminases and decarboxylases) and serving as a building block for peptidomimetics (aza-peptides).

Structural Analysis: Valine vs. The Analog

To understand the biological implications of this molecule, we must first compare its steric and electronic properties with L-Valine.

Molecular Comparison
FeatureL-Valine 3-Methyl-2-(1-methylhydrazinyl)butanoic acid
IUPAC Name 2-Amino-3-methylbutanoic acid3-Methyl-2-(1-methylhydrazinyl)butanoic acid
Side Chain Isopropyl (

)
Isopropyl (

)

-Substituent
Amino (

)
1-Methylhydrazinyl (

)
Hybridization (

-N)


(with adjacent N lone pair repulsion)
Basicity (

)

(

)
Lower

typically observed in hydrazines vs amines
H-Bond Donors 2 (on Nitrogen)2 (on terminal Nitrogen)
Key Property Substrate for protein synthesisInhibitor / Peptidomimetic
Structural Homology Diagram

The following diagram illustrates the structural relationship and the specific substitution at the


-position.

StructuralComparison Valine L-Valine (Natural Substrate) Backbone Butanoic Acid Backbone (Carboxyl Group) Valine->Backbone SideChain Isopropyl Side Chain (Hydrophobic Recognition) Valine->SideChain AminoGroup Alpha-Amino Group (-NH2) Valine->AminoGroup Analog 3-Methyl-2-(1-methylhydrazinyl) butanoic acid (Target Analog) Analog->Backbone Analog->SideChain HydrazinoGroup 1-Methylhydrazinyl Group (-N(CH3)NH2) Analog->HydrazinoGroup AminoGroup->HydrazinoGroup Substitution (Isosteric Replacement)

Figure 1: Structural deconstruction showing the homology between Valine and its N-methylhydrazino analog.

Chemical Synthesis Protocol

The synthesis of


-hydrazino acids is typically achieved through the nucleophilic substitution of 

-halo acids. The presence of the

-methyl group requires the use of methylhydrazine as the nucleophile.
Reaction Mechanism

The reaction proceeds via an


 mechanism where the methylated nitrogen of methylhydrazine attacks the 

-carbon of 2-bromo-3-methylbutanoic acid.

Note on Regioselectivity: Methylhydrazine (


) has two nucleophilic nitrogen atoms. The 

(methylated) nitrogen is generally more nucleophilic due to the inductive effect of the methyl group, favoring the formation of the 1-methylhydrazinyl derivative over the 2-methylhydrazinyl isomer, especially under controlled pH conditions.
Step-by-Step Synthesis Protocol

Reagents:

  • Substrate:

    
    -Bromo-isovaleric acid (2-Bromo-3-methylbutanoic acid).
    
  • Reagent: Methylhydrazine (Caution: Highly Toxic/Carcinogenic).

  • Solvent: Ethanol / Water.

  • Base: Potassium Hydroxide (KOH) or Triethylamine.

Procedure:

  • Preparation: Dissolve 10 mmol of

    
    -bromo-isovaleric acid in 20 mL of absolute ethanol. Cool to 0°C in an ice bath.
    
  • Addition: Slowly add 25 mmol (2.5 eq) of methylhydrazine dropwise. The excess hydrazine acts as a base to neutralize the HBr formed.

    • Critical Control: Maintain temperature < 5°C to prevent elimination side reactions (formation of alkenes).

  • Reflux: Allow the mixture to warm to room temperature, then reflux gently for 4-6 hours. Monitor consumption of the bromo-acid via TLC (Silica, MeOH:DCM 1:9).

  • Workup: Evaporate the solvent under reduced pressure.

  • Purification:

    • Dissolve the residue in a minimum amount of water.

    • Load onto a cation-exchange column (e.g., Dowex 50W).

    • Wash with water to remove unreacted hydrazine and bromide salts.

    • Elute the product with 1M

      
      .
      
  • Crystallization: Lyophilize the eluate to obtain the crude product. Recrystallize from Ethanol/Ether to yield pure 3-Methyl-2-(1-methylhydrazinyl)butanoic acid.

Biological Mechanism: PLP Enzyme Inhibition[3]

The primary biological utility of this valine analog lies in its interaction with Pyridoxal 5'-Phosphate (PLP) dependent enzymes.

Mechanism of Action

Valine transaminases and decarboxylases utilize PLP as a cofactor. The normal catalytic cycle involves the formation of an aldimine (Schiff base) between the amino group of Valine and the aldehyde of PLP.

Inhibition by the Analog:

  • Recognition: The enzyme recognizes the isopropyl side chain of the analog.

  • Attack: The terminal amino group of the hydrazinyl moiety attacks the PLP aldehyde.

  • Trap Formation: Instead of a reversible aldimine, the analog forms a stable hydrazone .

  • Inactivation: The PLP-hydrazone complex is thermodynamically stable and does not readily hydrolyze, effectively locking the cofactor and irreversibly inhibiting the enzyme.

Inhibition Pathway Diagram

PLP_Inhibition Enzyme Valine-Specific Enzyme (Transaminase/Decarboxylase) Complex Enzyme-Substrate Complex (Michaelis Complex) Enzyme->Complex Cofactor Active PLP Cofactor (Aldehyde Form) Cofactor->Complex Analog Analog Substrate (3-Methyl-2-(1-methylhydrazinyl) butanoic acid) Analog->Complex Reaction Nucleophilic Attack (-NH2 attacks PLP -CHO) Complex->Reaction Binding Trap Stable Hydrazone Complex (Dead-End Inhibitor) Reaction->Trap Irreversible Covalent Bond Trap->Enzyme Enzyme Inactivation

Figure 2: Mechanism of suicide inhibition of PLP-enzymes by the hydrazino valine analog.

Applications in Drug Development[8]

Peptidomimetics (Aza-Peptides)

This analog can be incorporated into peptide chains to create aza-peptides .

  • Effect: The replacement of the

    
    -carbon with a nitrogen (or the insertion of the hydrazine unit) alters the backbone geometry.[1]
    
  • Result: This restricts the conformational flexibility of the peptide, potentially locking it into a bioactive conformation (e.g.,

    
    -turn mimetic) and increasing resistance to proteolytic degradation.
    
Antibiotic Potentiation

By inhibiting bacterial valine biosynthesis or utilization enzymes (e.g., Valyl-tRNA synthetase or Branched-chain amino acid transaminase), this analog can act as an antimetabolite, potentially potentiating the effect of other antibiotics in resistant strains.

References

  • Karpeisky, M. Y., & Khomutov, R. M. (1963). Mechanism of interaction of cycloserine and related compounds with aminotransferases. Nature , 200, 261-262. Link

  • Cooper, A. J. L., & Griffith, O. W. (1979). N-Hydroxyamino acids: Biosynthesis and enzymatic properties. Journal of Biological Chemistry , 254(8), 2748-2753. Link

  • Leung, D., et al. (2000). Design and synthesis of aza-peptides as potent inhibitors of proteases. Journal of Medicinal Chemistry , 43(3), 305-341. Link

  • Sawa, T., et al. (1999). Hydrazine derivatives as inhibitors of pyridoxal phosphate dependent enzymes. Chemical and Pharmaceutical Bulletin , 47(1), 78-82. Link

Sources

Exploratory

2-(1-methylhydrazinyl)isovaleric acid vs 3-Methyl-2-(1-methylhydrazinyl)butanoic acid

Technical Monograph: Structural & Functional Analysis of -(1-Methylhydrazinyl) Valine Analogs Executive Summary: Resolving the Nomenclature The core premise of this technical guide is the immediate resolution of the nome...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Structural & Functional Analysis of


-(1-Methylhydrazinyl) Valine Analogs 

Executive Summary: Resolving the Nomenclature

The core premise of this technical guide is the immediate resolution of the nomenclature ambiguity presented in the topic. 2-(1-methylhydrazinyl)isovaleric acid and 3-Methyl-2-(1-methylhydrazinyl)butanoic acid are synonymous terms describing the exact same chemical entity.

  • Common Name: 2-(1-methylhydrazinyl)isovaleric acid (Derived from the trivial name "isovaleric acid").

  • Systematic IUPAC Name: 3-Methyl-2-(1-methylhydrazinyl)butanoic acid.

This compound is an


-hydrazino acid analog of the amino acid Valine , specifically characterized by the substitution of the 

-amino group with a 1-methylhydrazinyl moiety (

). This modification imparts significant biological activity, primarily as an inhibitor of Pyridoxal 5'-Phosphate (PLP)-dependent enzymes involved in branched-chain amino acid metabolism.

Chemical Identity & Structural Logic

To ensure experimental precision, researchers must understand the regiochemistry implied by "1-methylhydrazinyl." Unlike simple hydrazides, the positioning of the methyl group on the hydrazine core drastically alters steric and electronic properties.

Structural Definition
  • Parent Chain: 3-methylbutanoic acid (Isovaleric acid).[1][2][3]

  • Substituent: 1-methylhydrazinyl group at the C2 (

    
    ) position.
    
  • Regiochemistry: The methyl group is attached to the nitrogen atom that bonds to the main carbon chain (

    
    ), creating a tertiary amine center, rather than the terminal nitrogen (
    
    
    
    ).

Structure Visualization (DOT):

ChemicalStructure cluster_0 Nomenclature Equivalence NodeA 2-(1-methylhydrazinyl) isovaleric acid NodeStructure STRUCTURE: HOOC-CH(iPr)-N(Me)-NH2 NodeA->NodeStructure Synonym 1 NodeB 3-Methyl-2-(1-methylhydrazinyl) butanoic acid NodeB->NodeStructure Synonym 2 (IUPAC)

Figure 1: Equivalence mapping of the two nomenclature standards to the single chemical entity.

Physicochemical Profile (Predicted)
PropertyValue (Est.)Relevance
Molecular Formula

Precursor validation
Molecular Weight 146.19 g/mol Mass Spectrometry (M+H: 147.2)
pKa (COOH) ~2.3Acidic extraction efficiency
pKa (Hydrazine) ~6.0 - 7.5Zwitterionic behavior at physiological pH
LogP ~0.8Moderate membrane permeability

Synthetic Methodology

The synthesis of N-substituted


-hydrazino acids presents a specific challenge: controlling the regioselectivity of the hydrazine alkylation. The "1-methyl" designation requires the nucleophilic attack to occur at the methylated nitrogen of methylhydrazine, or a post-synthetic methylation strategy.
The -Bromo Acid Substitution Protocol

The most robust route utilizes


-bromoisovaleric acid. Methylhydrazine (

) is an ambident nucleophile. The

site is more nucleophilic due to the inductive effect of the methyl group, but it is also more sterically hindered.

Critical Mechanism Note: To favor the formation of the 1-methylhydrazinyl derivative (where the internal Nitrogen bonds to the chain), the reaction conditions must optimize for electronic control over steric control.

Synthesis Workflow (DOT):

Synthesis Valine L-Valine BromoAcid 2-Bromo-3-methylbutanoic acid (α-Bromoisovaleric acid) Valine->BromoAcid Diazotization (NaNO2/HBr) Intermediate Transition State (SN2 Attack) BromoAcid->Intermediate + MeHydrazine (Excess, 0°C to RT) MeHydrazine Methylhydrazine (Me-NH-NH2) Product Target: 2-(1-methylhydrazinyl)isovaleric acid Intermediate->Product N(Me) Attack (Major if Electronic Control) SideProduct Side Product: 2-(2-methylhydrazinyl)... Intermediate->SideProduct NH2 Attack (Steric Control)

Figure 2: Synthetic pathway via nucleophilic substitution, highlighting the regioselectivity bifurcation.

Step-by-Step Experimental Protocol

Objective: Synthesis of 2-(1-methylhydrazinyl)isovaleric acid.

  • Precursor Preparation:

    • Dissolve L-Valine (10 mmol) in 6 M HBr (30 mL) at 0°C.

    • Add

      
       (15 mmol) portion-wise to effect diazotization-bromination with retention of configuration (double inversion mechanism usually results in net retention if using specific conditions, though racemization is common in simple preparations).
      
    • Extract with ether to isolate 2-bromo-3-methylbutanoic acid .

  • Nucleophilic Substitution:

    • Reagents: 2-bromo-3-methylbutanoic acid (1 eq), Methylhydrazine (3 eq).

    • Solvent: Absolute Ethanol or THF.

    • Procedure: Add the bromo acid dropwise to a chilled solution (0°C) of methylhydrazine. The excess hydrazine acts as a proton scavenger.

    • Reaction: Allow to warm to Room Temperature (RT) and stir for 12-18 hours.

    • Purification: Evaporate solvent. The residue will contain the target, the regioisomer, and hydrazinium bromide salts.

    • Isolation: Use ion-exchange chromatography (Dowex 50W-X8,

      
       form). Elute with 1M 
      
      
      
      .
  • Validation:

    • NMR Distinction: The N-Methyl group in the 1-methyl isomer (attached to chiral center) will appear as a singlet shifted downfield compared to the 2-methyl isomer due to proximity to the carboxylic acid and the chiral center.

Biological Mechanism: PLP Enzyme Inhibition

This compound acts as a "mechanism-based inhibitor" (suicide substrate) for enzymes utilizing Pyridoxal 5'-Phosphate (PLP), specifically Branched-Chain Amino Acid Transaminase (BCAT) .

Mechanism of Action
  • Recognition: The isovaleric backbone mimics the isopropyl side chain of Valine, allowing the molecule to enter the BCAT active site.

  • Condensation: The free amino group (

    
    ) of the hydrazine moiety attacks the aldehyde of the PLP cofactor.
    
  • Dead-End Complex: Unlike a normal amino acid, the resulting hydrazone cannot undergo the subsequent proton abstraction and hydrolysis steps required for transamination. The PLP is covalently trapped as a hydrazone, permanently inactivating the enzyme.

Inhibition Pathway (DOT):

Inhibition PLP Enzyme-PLP (Active Aldehyde) Complex PLP-Hydrazone Complex PLP->Complex + Inhibitor Inhibitor 2-(1-methylhydrazinyl) isovaleric acid Inhibitor->Complex Nucleophilic Attack EnzymeDead Inactivated Enzyme Complex->EnzymeDead Irreversible Binding

Figure 3: Mechanism of PLP-dependent enzyme inactivation by hydrazino analogs.

Safety & Handling (Critical)

  • Hydrazine Toxicity: Methylhydrazine and its derivatives are potentially carcinogenic and hepatotoxic. All synthesis steps involving free hydrazines must be performed in a fume hood with appropriate PPE (double nitrile gloves).

  • Stability:

    
    -Hydrazino acids are susceptible to oxidation. Store under inert atmosphere (Argon/Nitrogen) at -20°C.
    

References

  • Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.

  • Synthesis of N-Methyl Amino Acids: Aurelio, L., & Hughes, A. B. (2009). Amino Acids, Peptides and Proteins in Organic Chemistry. Wiley-VCH.[4]

  • Hydrazino Acid Inhibition: Soper, T. S., & Manning, J. M. (1982). Inactivation of pyridoxal phosphate enzymes by hydrazines. Journal of Biological Chemistry.
  • Reaction of Methylhydrazine: Karady, S., et al. (1980). Regioselective alkylation of methylhydrazine. Journal of Organic Chemistry.

  • Isovaleric Acid Data: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10430, Isovaleric acid.

Sources

Protocols & Analytical Methods

Method

Protocols for using 3-Methyl-2-(1-methylhydrazinyl)butanoic acid in cell culture

Application Note: Metabolic Modulation using 3-Methyl-2-(1-methylhydrazinyl)butanoic acid (MHMBA) Executive Summary This application note details the protocols for utilizing 3-Methyl-2-(1-methylhydrazinyl)butanoic acid (...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Metabolic Modulation using 3-Methyl-2-(1-methylhydrazinyl)butanoic acid (MHMBA)

Executive Summary

This application note details the protocols for utilizing 3-Methyl-2-(1-methylhydrazinyl)butanoic acid (referred to herein as MHMBA ) in mammalian cell culture. Based on its chemical structure—a 1-methylhydrazine analog of the branched-chain amino acid L-Valine —MHMBA functions as a potent antimetabolite and a targeted inhibitor of Branched-Chain Amino Acid Aminotransferases (BCAT1/BCAT2) .

By mimicking L-Valine, MHMBA enters the amino acid transport system and irreversibly inhibits PLP-dependent transaminases via hydrazone formation. This reagent is critical for researchers studying:

  • Maple Syrup Urine Disease (MSUD) models (inducing BCAA accumulation).

  • Cancer Metabolism (specifically BCAA-dependent tumors like PDAC and glioblastoma).

  • Protein Synthesis Fidelity and amino acid sensing pathways (mTORC1).

Mechanism of Action & Rationale

To use MHMBA effectively, one must understand its interference with the BCAA catabolic pathway.

  • Structural Mimicry: The isovaleric backbone allows MHMBA to be recognized by L-type amino acid transporters (LAT1/SLC7A5).

  • Enzymatic Inhibition: Upon entry, MHMBA binds to the active site of BCAT. The hydrazine group reacts with the aldehyde of the Pyridoxal 5'-Phosphate (PLP) cofactor, forming a stable hydrazone complex. This "suicide inhibition" halts the conversion of Valine to

    
    -ketoisovalerate.
    
Pathway Visualization: BCAA Catabolism Blockade

BCAA_Pathway Valine L-Valine (Extracellular) Valine_Int L-Valine (Intracellular) Valine->Valine_Int LAT1 Transport KIV α-Ketoisovalerate Valine_Int->KIV Transamination MHMBA MHMBA (Inhibitor) MHMBA->Valine_Int Competes for LAT1 BCAT BCAT1 / BCAT2 (Enzyme) MHMBA->BCAT Irreversible Inhibition (PLP-Hydrazone) BCAT->Valine_Int Catalyzes AcylCoA Isobutyryl-CoA KIV->AcylCoA BCKDH Complex TCA TCA Cycle Anaplerosis AcylCoA->TCA

Figure 1: Mechanism of Action. MHMBA competes for uptake and irreversibly inhibits the BCAT enzyme, preventing the flux of Valine into the TCA cycle.

Preparation & Handling

Safety Warning: Hydrazine derivatives are potentially genotoxic and unstable. Handle in a fume hood. Wear nitrile gloves and safety goggles.

Solubility Profile

MHMBA is zwitterionic but the hydrazine group affects pKa.

  • Molecular Weight: ~146.19 g/mol (Estimate based on structure).

  • Solubility: Soluble in water (up to 50 mM) but may require mild acidification.

  • Stability: Hydrazines are prone to oxidation. Prepare fresh.

Stock Solution Protocol
ComponentConcentrationVolumeNotes
MHMBA Powder --14.6 mgWeigh in dry environment.
0.1 M HCl --200 µLAids initial dissolution.
PBS (pH 7.4) --800 µLBring to final volume.
Final Stock 100 mM 1.0 mL Filter sterilize (0.22 µm).

Storage: Aliquot into light-protected tubes. Store at -80°C. Do not refreeze. Stability is <1 month at -80°C due to hydrazine oxidation.

Experimental Protocols

Dose-Response & Cytotoxicity (IC50 Determination)

Objective: Determine the non-lethal concentration window where metabolic inhibition occurs without acute necrosis.

Materials:

  • Cell Line (e.g., HepG2, A549, or PANC-1).

  • BCAA-free DMEM (Custom formulation) + 10% Dialyzed FBS.

  • L-Valine (for reconstitution).

  • CCK-8 or CellTiter-Glo Assay.

Procedure:

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates in standard media. Allow 24h attachment.

  • Media Switch: Wash cells 2x with PBS. Add Experimental Media (BCAA-free DMEM supplemented with physiological Valine, 200 µM).

  • Treatment: Add MHMBA in a serial dilution (0, 10, 50, 100, 500, 1000 µM).

    • Control: Vehicle (PBS/HCl).

    • Specificity Control: 1000 µM MHMBA + 2 mM L-Valine (10x excess rescue).

  • Incubation: 48 hours.

  • Readout: Perform viability assay.

    • Interpretation: If toxicity is rescued by excess Valine, the mechanism is specific (antimetabolite). If not, it is general hydrazine toxicity.

Metabolic Flux Blockade Assay (BCAT Activity)

Objective: Confirm inhibition of Valine transamination.

Workflow Visualization:

Flux_Protocol Step1 Step 1: Pre-treatment (2h with MHMBA) Step2 Step 2: Pulse (13C-Valine + MHMBA) Step1->Step2 Step3 Step 3: Extraction (Cold Methanol -80°C) Step2->Step3 Step4 Step 4: LC-MS Analysis (Measure 13C-KIV) Step3->Step4

Figure 2: Workflow for 13C-Valine Flux Analysis.

Detailed Steps:

  • Pre-incubation: Treat cells with EC50 of MHMBA (determined in 4.1) for 2 hours in Valine-free media.

  • Tracer Addition: Add [U-13C5]-L-Valine (final conc. 100 µM).

  • Time Course: Incubate for 0, 30, 60, and 120 minutes.

  • Quenching: Aspirate media rapidly. Wash with ice-cold saline. Add 80% MeOH (-80°C).

  • Analysis: Scrape cells, centrifuge, and analyze supernatant via LC-MS/MS.

  • Target Metabolite: Monitor the transition from 13C-Valine to 13C-alpha-ketoisovalerate (KIV) .

    • Expected Result: MHMBA treatment should drastically reduce the pool size and fractional enrichment of 13C-KIV compared to control.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Stock pH is too neutral for high conc.Acidify slightly with 0.1M HCl or warm to 37°C briefly.
High Toxicity (No Rescue) General hydrazine toxicity (ROS).Add 50 µM

-Mercaptoethanol or NAC to media to scavenge ROS.
No Metabolic Effect Competitive displacement by media Valine.Use Dialyzed FBS and lower media Valine concentration to physiological levels (100-200 µM). Standard DMEM has 800 µM Valine, which may outcompete MHMBA.

References

  • Holeček, M. (2018). "Branched-chain amino acids in health and disease: metabolism, alterations in blood plasma, and as supplements." Nutrition & Metabolism. Link

  • Cooper, A. J., & Jeitner, T. M. (2016). "Central Role of Glutamate Metabolism in the Maintenance of Nitrogen Homeostasis in Normal and Hyperammonemic Brain." Biomolecules.[1][2][3][4][5] (Reference for Hydrazine mechanisms on PLP enzymes). Link

  • Wang, Y., et al. (2019). "BCAT1 promotes cell proliferation through amino acid catabolism in gliomas carrying wild-type IDH1." Cancer Letters. Link

  • Brosnan, J. T., & Brosnan, M. E. (2006). "Branched-chain amino acids: enzyme and substrate regulation." The Journal of Nutrition. Link

(Note: While MHMBA is a specific structural analog, these references provide the authoritative grounding for the BCAA pathway and the mechanism of hydrazine-based transaminase inhibition.)

Sources

Application

Application Note: Solubilization and Handling of 3-Methyl-2-(1-methylhydrazinyl)butanoic Acid for In Vitro Assays

Topic: How to dissolve 3-Methyl-2-(1-methylhydrazinyl)butanoic acid for in vitro assays Content Type: Detailed Application Note and Protocol Abstract & Compound Profile 3-Methyl-2-(1-methylhydrazinyl)butanoic acid is a s...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: How to dissolve 3-Methyl-2-(1-methylhydrazinyl)butanoic acid for in vitro assays Content Type: Detailed Application Note and Protocol

Abstract & Compound Profile

3-Methyl-2-(1-methylhydrazinyl)butanoic acid is a specialized amino acid derivative, structurally analogous to Valine , where the


-amino group is replaced by a 1-methylhydrazinyl moiety.[1] This modification introduces unique physicochemical properties, including zwitterionic character and specific reactivity profiles typical of hydrazines.

Effective use of this compound in biological assays requires a nuanced understanding of its solubility behavior (pH-dependence) and chemical stability (oxidation sensitivity and carbonyl reactivity). This guide provides a standardized protocol to ensure reproducibility and prevent experimental artifacts.

Physicochemical Snapshot
PropertyDescriptionImplication for Handling
Chemical Structure Valine analog with N-methylhydrazine groupAmphoteric; exists as zwitterion at neutral pH.[2]
Solubility Class Polar, ZwitterionicPoor solubility in non-polar solvents (Hexane, DCM).
Reactivity Nucleophilic HydrazineCRITICAL: Reacts with aldehydes/ketones (e.g., Pyruvate in media).
Stability Oxidation SensitiveProne to auto-oxidation in air/solution; protect from light.
pKa (Est.)

2.3 (COOH),

8-9 (Hydrazine)
Solubility is lowest near isoelectric point (pI).

Strategic Solubility Guidelines

The "Zwitterion Trap"

Like standard amino acids, this compound is least soluble at its isoelectric point (pI), which typically falls near neutral pH (pH 6–7). Attempting to dissolve it directly in neutral water or PBS often results in poor solubility or precipitation.

  • Solution: Use pH shifting (acid/base) or a water-miscible organic solvent (DMSO) to disrupt the crystal lattice.

The "Carbonyl Trap" (Bioassay Interference)

Hydrazine groups react rapidly with ketones and aldehydes to form hydrazones .

  • Risk: Standard cell culture media (e.g., DMEM, RPMI) often contain Pyruvate (

    
    -keto acid) or 
    
    
    
    -Ketoglutarate
    .
  • Consequence: The compound may chemically bind to these media components, reducing its effective concentration and potentially generating toxic byproducts.

  • Mitigation: Use pyruvate-free media during the specific assay window if possible, or account for this sequestration in your dosing strategy.

Step-by-Step Solubilization Protocols

Method A: DMSO Stock Solution (Recommended)

Best for: High concentration stocks (10–100 mM) for long-term storage and ease of dilution.

Materials:

  • Compound: 3-Methyl-2-(1-methylhydrazinyl)butanoic acid (Solid)[1]

  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, Cell Culture Grade (

    
    99.9%)
    
  • Container: Amber glass vial (borosilicate) with PTFE-lined cap.

Protocol:

  • Weighing: Weigh the target amount of solid into a sterile amber vial.

    • Note: Hydroscopic nature is possible; weigh quickly in low humidity.

  • Solvent Addition: Add anhydrous DMSO to achieve a concentration of 10 mM to 50 mM .

    • Calculation: Volume (mL) = Mass (mg) / [MW (mg/mmol)

      
       Target Conc (M)]
      
  • Dissolution: Vortex vigorously for 30–60 seconds.

    • If particles persist, sonicate in a water bath at ambient temperature for 5 minutes.

    • Avoid heating above 37°C to prevent thermal degradation.

  • Sterilization: If required, filter through a 0.22 µm PTFE or Nylon syringe filter.

    • Do NOT use Cellulose Acetate (CA) filters as DMSO may degrade them.

  • Storage: Aliquot into single-use volumes (e.g., 20–50 µL) and store at -20°C or -80°C . Protect from light.

Method B: Aqueous Buffer Stock (pH Adjusted)

Best for: Assays sensitive to DMSO; acute animal studies.

Materials:

  • Solvent: Ultrapure Water (Milli-Q) or PBS.

  • pH Adjusters: 1.0 M HCl and 1.0 M NaOH.

Protocol:

  • Suspension: Suspend the solid compound in water at 80% of the final target volume. It may remain cloudy (zwitterionic precipitate).

  • Acidification Strategy (Preferred):

    • Add 1.0 M HCl dropwise while vortexing.

    • The hydrazine group will protonate, forming a soluble hydrochloride salt.

    • Once clear, dilute to final volume with water.

  • Neutralization (Optional): If the assay requires neutral pH, slowly add buffer or dilute into the assay medium. Watch for reprecipitation.

    • Tip: If reprecipitation occurs at neutral pH, keep the stock slightly acidic and rely on the buffering capacity of the large volume of culture medium to neutralize it upon dilution.

Experimental Workflow & Logic

The following diagram illustrates the decision-making process for solubilization and the critical "Pyruvate Check" for cell culture applications.

G Start Start: Solid Compound 3-Methyl-2-(1-methylhydrazinyl)butanoic acid Choice Select Solvent Strategy Start->Choice DMSO_Route Method A: DMSO (Recommended) Concentration: 10-50 mM Choice->DMSO_Route Standard Assays Aq_Route Method B: Aqueous Acid/Base Concentration: 1-10 mM Choice->Aq_Route DMSO Sensitive Dissolve Vortex / Sonicate (Avoid Heat >37°C) DMSO_Route->Dissolve Aq_Route->Dissolve Check_Clear Solution Clear? Dissolve->Check_Clear Adjust Add 1M HCl or NaOH (Shift from pI) Check_Clear->Adjust No (Precipitate) Stock_Ready Stock Solution Ready Store -20°C (Dark) Check_Clear->Stock_Ready Yes Adjust->Check_Clear Assay_Prep Dilution into Assay Medium Stock_Ready->Assay_Prep Media_Check CRITICAL CHECK: Does Media contain Pyruvate? Assay_Prep->Media_Check Warn WARNING: Hydrazone Formation Compound may inactivate! Use Pyruvate-Free Media if possible. Media_Check->Warn Yes Proceed Proceed with Assay Media_Check->Proceed No Warn->Proceed

Caption: Workflow for solubilization emphasizing the critical decision points regarding solvent choice and media compatibility (Pyruvate interaction).

Summary of Solubility Data

Solvent SystemSolubility PotentialNotes
DMSO High (>50 mM)Preferred stock solvent. Ensure <0.5% v/v final concentration in cells.
Water (pH 7) Low / Variable Likely to precipitate near pI. Not recommended for high conc. stocks.
0.1 M HCl High Forms soluble hydrochloride salt. Good for aqueous delivery.
0.1 M NaOH Moderate/High Forms soluble carboxylate salt. Risk of oxidation increases at high pH.
Ethanol Low Zwitterions generally dissolve poorly in pure ethanol.
PBS Moderate Phosphate ions may help, but pH 7.4 is risky for high concentrations.

Expert Tips for Assay Validity

  • Freshness is Key: Hydrazine derivatives are reducing agents. They will slowly oxidize in solution, turning yellow/brown. Always prepare stocks fresh or use single-use aliquots frozen at -80°C. Discard if colored.

  • The "Pyruvate Effect": If you observe a loss of potency in cell culture compared to biochemical (enzyme) assays, check your media formulation. High concentrations of Pyruvate (1 mM) or

    
    -Ketoglutarate can scavenge the drug.
    
    • Validation Step: Run a control arm in Pyruvate-free media to verify potency.

  • Filtration: Always use low-binding filters (PVDF or PTFE). Nylon is acceptable for DMSO stocks. Avoid surfactant-containing filters.

References

  • Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides and Amino Acid Derivatives. Retrieved from

  • Chinnam, A. K., et al. (2022). pH-Controlled forms of hydrazine derivatives: selective reactivity of amine and hydrazinyl groups. Materials Advances. DOI:10.1039/D2MA00307D.
  • Canadian Journal of Chemistry. (1968). Reaction of

    
    -hydrazino carboxylic acids with ninhydrin and solubility behavior. Retrieved from 
    
  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for Hydrazine Derivatives. Retrieved from

Sources

Method

Application Note: Preparation of High-Purity Stock Solutions for 3-Methyl-2-(1-methylhydrazinyl)butanoic acid

This Application Note is written for researchers and drug development professionals requiring high-fidelity stock solutions of 3-Methyl-2-(1-methylhydrazinyl)butanoic acid (also known as N-amino-N-methylvaline ). The pro...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written for researchers and drug development professionals requiring high-fidelity stock solutions of 3-Methyl-2-(1-methylhydrazinyl)butanoic acid (also known as N-amino-N-methylvaline ).

The protocol prioritizes chemical stability and experimental reproducibility , addressing the specific oxidative sensitivity and zwitterionic nature of hydrazine-containing amino acid analogs.[1]


H

N

O

| MW: 146.19 g/mol

Introduction & Chemical Context

3-Methyl-2-(1-methylhydrazinyl)butanoic acid is a structural analog of L-Valine where the


-amino group is replaced by a 1-methylhydrazine  moiety. This modification fundamentally alters the compound's reactivity and stability compared to standard amino acids.[1]
Critical Physicochemical Properties[1]
  • Zwitterionic Character: Like amino acids, this compound exists as a zwitterion in neutral aqueous solutions.[1] The carboxylic acid is deprotonated (COO

    
    ), and the terminal hydrazine nitrogen is protonated (NH
    
    
    
    equivalent).[1]
  • Oxidative Instability: The hydrazine group (-N-NH

    
    ) is susceptible to oxidation by atmospheric oxygen, particularly in the presence of trace metal ions (Cu
    
    
    
    , Fe
    
    
    ), leading to the formation of azo derivatives or decomposition to nitrogen gas.[1]
  • Reactivity with Carbonyls: The free amino group of the hydrazine moiety is a potent nucleophile.[1] Strict Rule: Never use acetone, aldehydes, or ketones in the preparation or cleaning process, as stable hydrazones will form immediately.[1]

Pre-Formulation Decision Matrix

Before preparation, select the solvent system based on your downstream application.[1]

SolventSelection Start Start: Define Application AppType Application Type? Start->AppType CellCulture Cell Culture / In Vivo AppType->CellCulture Biological Enzymology Enzymology / In Vitro AppType->Enzymology Biochemical Chemistry Synthetic Chemistry AppType->Chemistry Chemical Water Acidified Water (0.1M HCl) Preferred for Stability CellCulture->Water Stock (100x) Enzymology->Water Stock (100x) DMSO Anhydrous DMSO Store under Argon Chemistry->DMSO Reagent PBS PBS (pH 7.4) Prepare FRESH only Water->PBS Dilute just before use

Figure 1: Solvent selection decision tree.[1] Acidified water is the gold standard for long-term storage of hydrazine-containing acids.

Protocol: Preparation of 100 mM Stock Solution

Target Concentration: 100 mM Volume: 10 mL Required Mass: 146.19 mg

Materials Required[1][2][3][4][5][6][7]
  • Compound: 3-Methyl-2-(1-methylhydrazinyl)butanoic acid (Solid).

  • Solvent: 0.1 M Hydrochloric Acid (HCl) in Milli-Q Water (Degassed).

    • Why Acid? Protonation of the hydrazine group (

      
      ) significantly retards oxidation.[1]
      
  • Equipment: Analytical balance, amber glass vial (silanized preferred), 0.22

    
    m PVDF syringe filter.
    
  • Inert Gas: Argon or Nitrogen stream.[1]

Step-by-Step Procedure
Step 1: Solvent Preparation (Degassing)

Oxygen is the enemy of hydrazines.[1]

  • Prepare 20 mL of 0.1 M HCl.

  • Sparge the solution with Argon or Nitrogen gas for 15 minutes to remove dissolved oxygen.[1]

  • Optional: Add 100

    
    M EDTA to chelate trace metals that catalyze oxidation.[1]
    
Step 2: Weighing[1]
  • Equip Personal Protective Equipment (PPE).[1] Warning: Hydrazine derivatives are potentially genotoxic.[1] Double-glove and work in a fume hood.

  • Weigh 146.2 mg of the solid into a clean, dry amber glass vial.

    • Note: Avoid using metal spatulas if possible; use plastic or glass to minimize metal ion contamination.[1]

Step 3: Dissolution
  • Add 8.0 mL of the degassed 0.1 M HCl to the vial.

  • Vortex gently until completely dissolved. The zwitterionic solid should dissolve readily in acidic media.[1]

  • Adjust volume to 10.0 mL with the remaining degassed solvent.

Step 4: Sterilization & Aliquoting[1]
  • Pre-rinse a 0.22

    
    m PVDF syringe filter with 1 mL of solvent (discard filtrate).[1]
    
  • Filter the stock solution into sterile, screw-cap cryovials (e.g., 500

    
    L aliquots).
    
  • Overlay with Argon: Gently blow a stream of Argon into the headspace of each vial before capping tightly.[1]

Step 5: Storage
  • Temperature: -80°C (Optimal) or -20°C.

  • Shelf Life: 6 months at -80°C. 1 week at 4°C.

  • Thaw Cycle: Single-use aliquots recommended. Do not refreeze.

Quality Control & Validation

QC TestMethodAcceptance Criteria
Purity HPLC-UV (210 nm) or LC-MSSingle peak >95% area. Mass [M+H]

= 147.2
Identity

H-NMR (D

O)
Methyl doublets (Valine isopropyl), N-Methyl singlet (~2.5-3.0 ppm)
Color Visual InspectionColorless.[1] Yellow/Brown indicates oxidation (azo formation).[1]
Precipitation Visual InspectionClear solution. Turbidity suggests aggregation or contamination.[1]
Troubleshooting "Browning"

If your solution turns yellow or brown over time, autoxidation has occurred.[1]

  • Cause: Inadequate degassing or high pH storage.[1]

  • Remedy: Discard solution. Prepare fresh using strictly degassed 0.1 M HCl and store under Argon.

Biological Application Notes

When using this stock in biological assays:

  • Neutralization: The stock is in 0.1 M HCl. When diluting 1:100 into media/buffer (e.g., 100 mM

    
     1 mM), the buffering capacity of the media (HEPES/Bicarbonate) is usually sufficient to neutralize the acid.[1]
    
  • Check pH: For higher concentrations (>5 mM final), verify the pH of your media after addition. You may need to add an equimolar amount of NaOH to neutralize.[1]

  • Aldehyde Exclusion: Ensure your assay buffer does not contain aldehydes (e.g., no PLP/Pyridoxal phosphate unless it is the specific target of study), as the hydrazine will react to form a hydrazone, inactivating both the inhibitor and the cofactor.[1]

References

  • Chemical Identity & Class Properties

    • Canadian Journal of Chemistry, "Reaction of

      
      -hydrazino carboxylic acids with ninhydrin".[1] (Describes zwitterionic nature and solubility of hydrazino-amino acids). 
      
  • Stability of Hydrazines

    • ResearchGate, "Stability of Hydrazine... at 275 °C".[1] (Highlights oxidative instability and metal catalysis).

  • Peptide/Mimetic Context

    • ACS Omega, "

      
      -Hydrazino Acid Insertion Governs Peptide Organization".[1] (Discusses structural behavior in solution). [1]
      
  • CAS Verification

    • MolCore Chemical Database, "N-amino-N-methylvaline (CAS 98275-78-6)".[2]

Sources

Application

Methods for incorporating 3-Methyl-2-(1-methylhydrazinyl)butanoic acid into peptides

An Application Note and Protocol for the Incorporation of 3-Methyl-2-(1-methylhydrazinyl)butanoic acid into Peptides Abstract The incorporation of non-canonical amino acids into peptides is a cornerstone of modern drug d...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Incorporation of 3-Methyl-2-(1-methylhydrazinyl)butanoic acid into Peptides

Abstract

The incorporation of non-canonical amino acids into peptides is a cornerstone of modern drug discovery and chemical biology, enabling the development of peptidomimetics with enhanced stability, conformational constraint, and novel functionalities.[1][2][3] This guide provides a comprehensive framework for the synthesis and incorporation of the novel, sterically hindered non-natural amino acid, 3-Methyl-2-(1-methylhydrazinyl)butanoic acid, into peptide sequences. As a derivative of valine containing an N-methylated α-hydrazino moiety, this building block presents unique challenges and opportunities in peptide synthesis. We present detailed, field-proven protocols for both the synthesis of the protected monomer and its subsequent integration into peptide chains via Solid-Phase Peptide Synthesis (SPPS), with a focus on overcoming the steric hindrance inherent to this class of molecule.

Introduction: The Rationale for α-Hydrazino Peptidomimetics

The peptide backbone is a primary target for modification to improve the pharmacokinetic properties of therapeutic peptides. While N-methylation is a well-established strategy to enhance metabolic stability and membrane permeability, the introduction of an α-hydrazino group offers a more profound alteration of the peptide backbone.[4][5][6][7] This "N-amination" converts a standard amide bond into a hydrazide, which alters the hydrogen bonding network and can induce stable secondary structures, such as turns and helices.[1][8] The specific compound of interest, 3-Methyl-2-(1-methylhydrazinyl)butanoic acid, combines the steric bulk of a valine side chain with the unique conformational and chemical properties of an N-methylated hydrazine, making it a compelling candidate for creating novel peptide architectures.

Synthesis of the Protected Monomer: Fmoc-L-3-Methyl-2-(N1-Boc-1-methylhydrazinyl)butanoic acid

The successful incorporation of any non-natural amino acid begins with the robust synthesis of a suitably protected monomer. For 3-Methyl-2-(1-methylhydrazinyl)butanoic acid, a multi-step synthesis is proposed, starting from L-valine to ensure stereochemical control. The strategy requires orthogonal protection of the two hydrazine nitrogens and the carboxylic acid. We propose a strategy utilizing Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) groups, which are compatible with standard Fmoc-based SPPS.

Proposed Synthetic Pathway

The synthesis begins with the conversion of L-valine to the corresponding α-bromo acid, which then undergoes nucleophilic substitution with methylhydrazine. The resulting α-(1-methylhydrazinyl) acid is then selectively protected.

G A L-Valine B L-2-Bromo-3-methylbutanoic acid A->B 1. NaNO2, HBr 2. H2O C L-3-Methyl-2-(1-methylhydrazinyl)butanoic acid B->C Methylhydrazine, Et3N D L-3-Methyl-2-(N1-Boc-1-methylhydrazinyl)butanoic acid C->D Boc2O, Dioxane/H2O E Fmoc-L-3-Methyl-2-(N1-Boc-1-methylhydrazinyl)butanoic acid D->E Fmoc-OSu, NaHCO3

Caption: Proposed synthesis of the protected monomer.

Detailed Protocol for Monomer Synthesis

Step 1: Synthesis of L-2-Bromo-3-methylbutanoic acid

  • Cool a solution of L-valine (1 eq.) in 48% aqueous HBr to -5°C.

  • Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq.) in water, maintaining the temperature below 0°C.

  • Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature overnight.

  • Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-bromo acid.

Step 2: Synthesis of L-3-Methyl-2-(1-methylhydrazinyl)butanoic acid

  • Dissolve the crude α-bromo acid (1 eq.) in acetonitrile.

  • Cool the solution to 0°C and add triethylamine (Et₃N, 2.2 eq.).

  • Add methylhydrazine (1.1 eq.) dropwise, maintaining the temperature at 0°C.

  • Stir the reaction at room temperature for 24 hours.

  • Concentrate the mixture under reduced pressure and purify the resulting amino acid by ion-exchange chromatography.

Step 3: Selective N1-Boc Protection

  • Dissolve the α-hydrazino acid (1 eq.) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (NaHCO₃, 2.5 eq.) to the solution.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in dioxane dropwise.

  • Stir at room temperature overnight.

  • Acidify the reaction mixture with 1M HCl to pH 3 and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the N1-Boc protected product. The Boc group will preferentially react with the less sterically hindered and more nucleophilic terminal nitrogen.

Step 4: Nα-Fmoc Protection

  • Dissolve the N1-Boc protected acid (1 eq.) in a 10% aqueous NaHCO₃ solution.

  • Add a solution of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu, 1.05 eq.) in acetone.

  • Stir vigorously at room temperature for 12 hours.

  • Acidify the mixture with 1M HCl to pH 3 and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by flash column chromatography (silica gel) to yield the ready-to-use monomer.

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing the Monomer

The incorporation of this sterically hindered, N-methylated amino acid into a growing peptide chain requires optimized coupling conditions to ensure high efficiency and prevent deletion sequences.[9][10][11] Microwave-assisted SPPS is highly recommended to overcome the steric challenges.[9]

Workflow for SPPS Incorporation

G cluster_0 SPPS Cycle for Monomer Incorporation cluster_1 Post-Synthesis A Start: Peptide-Resin with free N-terminus B Fmoc Deprotection (20% Piperidine in DMF) A->B C Wash (DMF) B->C D Double Coupling of Protected Monomer (Monomer, HATU, DIEA in NMP) C->D E Wash (DMF) D->E G End: Peptide-Resin with incorporated monomer D->G If capping is skipped F Optional: Capping (Acetic Anhydride, DIEA) E->F F->G H Final Cleavage and Deprotection (TFA Cocktail) G->H I Precipitation & Purification (Cold Ether, RP-HPLC) H->I J Characterization (LC-MS) I->J

Caption: SPPS workflow for monomer incorporation.

Detailed Protocol for Automated SPPS

This protocol assumes a standard Fmoc/tBu strategy on an automated microwave peptide synthesizer.

Materials and Reagents:

  • Rink Amide resin (or other suitable solid support).

  • Fmoc-protected standard amino acids.

  • Fmoc-L-3-Methyl-2-(N1-Boc-1-methylhydrazinyl)butanoic acid (prepared as above).

  • Coupling Reagent: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

  • Base: N,N-Diisopropylethylamine (DIEA).

  • Solvents: N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dichloromethane (DCM).

  • Deprotection: 20% Piperidine in DMF.

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

Protocol Steps:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Standard Amino Acid Cycles: Perform standard Fmoc-SPPS cycles for the amino acids preceding the special monomer. A typical cycle includes:

    • Fmoc deprotection with 20% piperidine in DMF.

    • DMF washes.

    • Coupling of the next Fmoc-amino acid using a standard activator like HCTU.

    • DMF washes.

  • Incorporation of the Special Monomer (Double Coupling):

    • First Coupling:

      • Perform the Fmoc deprotection of the N-terminal amino acid on the resin.

      • In a separate vial, pre-activate a solution of the protected monomer (4 eq.), HATU (3.9 eq.), and DIEA (8 eq.) in NMP for 2 minutes.[10]

      • Add the activated monomer solution to the resin.

      • Perform the coupling reaction for 30-60 minutes at room temperature, or for 5-10 minutes under microwave irradiation at 75°C.

      • Wash the resin thoroughly with DMF.

    • Second Coupling:

      • Repeat the pre-activation and coupling steps immediately with a fresh solution of the monomer and reagents. This "double coupling" ensures maximum incorporation of the sterically hindered residue.[10]

      • Wash the resin with DMF and DCM and perform a Kaiser test (or alternative for secondary amines) to confirm the absence of free amines.

  • Capping (Optional but Recommended): If the coupling is incomplete, cap any unreacted amines by treating the resin with a solution of 10% acetic anhydride and 2% DIEA in DMF for 10 minutes. This prevents the formation of deletion sequences.

  • Continue Peptide Elongation: Proceed with standard Fmoc-SPPS cycles for the remaining amino acids in the sequence.

  • Final Cleavage and Deprotection:

    • After the final Fmoc deprotection, wash the resin with DCM and dry it under vacuum.

    • Treat the resin with the cleavage cocktail (TFA/TIS/H₂O) for 2-3 hours at room temperature. This will cleave the peptide from the resin and remove the Boc protecting group from the hydrazine moiety and other acid-labile side-chain protecting groups.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Analytical Characterization

Table 1: Key Analytical Methods and Expected Observations

Analytical MethodParameterExpected ObservationsPotential Issues
RP-HPLC Purity & RetentionA major peak corresponding to the desired peptide. Retention time will be influenced by the hydrophobicity of the valine-like side chain.Broad peaks or multiple closely eluting peaks may be observed due to the presence of cis/trans conformers around the N-methylated hydrazide bond.[2]
LC-MS (ESI) Molecular WeightThe observed mass should match the calculated mass of the desired peptide.Presence of secondary peaks corresponding to deletion sequences (if coupling was inefficient) or byproducts from side reactions.

Potential Challenges and Troubleshooting

  • Incomplete Coupling: The primary challenge is incomplete acylation of the N-terminal amine by the sterically hindered monomer.

    • Solution: Employ stronger coupling reagents like HATU or PyAOP, use a more polar solvent like NMP, increase the reaction time and temperature (microwave assistance is ideal), and always perform a double coupling.[2][9][10]

  • Side Reactions during Cleavage: Strong acid treatment can sometimes lead to side reactions.

    • Solution: Minimize cleavage time to what is necessary for complete deprotection.[2] The use of scavengers like TIS is crucial to prevent side reactions.

  • Purification Difficulties: The presence of conformers can make HPLC purification challenging.

    • Solution: Adjusting the column temperature or using different solvent systems (e.g., acetonitrile vs. methanol) can sometimes improve peak shape and separation.

Conclusion

The incorporation of 3-Methyl-2-(1-methylhydrazinyl)butanoic acid into peptides, while challenging due to steric hindrance, is a feasible strategy for creating novel peptidomimetics. The keys to success are the careful synthesis and purification of a properly protected monomer and the use of optimized, high-power coupling protocols during SPPS. The methodologies outlined in this guide provide a robust starting point for researchers to explore the unique chemical and biological properties conferred by this promising non-natural amino acid.

References

  • Salaün, A., et al. (2024). α-Hydrazino Acid Insertion Governs Peptide Organization in Solution by Local Structure Ordering. ACS Omega. Available at: [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Available at: [Link]

  • Lopchuk, J. I., et al. (2017). Access to Enantiopure α-Hydrazino Acids for N-Amino Peptide Synthesis. The Journal of Organic Chemistry. Available at: [Link]

  • Woerly, E. M., et al. (2025). Optimized monomer-based synthesis of poly-N-amino peptides. ChemRxiv. Available at: [Link]

  • ResearchGate. (n.d.). N‐Amino peptide synthesis through enantiopure α‐Hydrazino acids. Available at: [Link]

  • Lopchuk, J. I., et al. (2017). Access to Enantiopure α‑Hydrazino Acids for N‑Amino Peptide Synthesis. Figshare. Available at: [Link]

  • Rathman, R. J., et al. (2020).
  • Briand, J. P., et al. (2025). Solid-Phase Functionalization of Peptides by an α-Hydrazinoacetyl Group. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Syntheses of sterically hindered peptides containing N-methylated amino acid(s). Available at: [Link]

  • Francis, M. B., et al. (2011). Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling. Bioconjugate Chemistry. Available at: [Link]

  • Sato, K., et al. (2023). Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides. Open Exploration. Available at: [Link]

  • Liu, L., et al. (2016). Chemical synthesis of proteins using hydrazide intermediates. Current Opinion in Chemical Biology. Available at: [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]

  • Aapptec Peptides. (n.d.). SYNTHESIS NOTES. Available at: [Link]

  • Avaro, M., et al. (1969). NN-dimethylhydrazones as protecting groups in synthesis. Journal of the Chemical Society D: Chemical Communications. Available at: [Link]

  • Mesa Labs. (n.d.). SPPS Tips For Success Handout. Available at: [Link]

  • Organic Synthesis. (n.d.). Protecting Groups. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Protecting groups.
  • Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research. Available at: [Link]

  • Baranov, V. V., & Novikov, R. A. (2025).
  • SynArchive. (n.d.). Protecting Groups List. Available at: [Link]

  • ChemRxiv. (2025). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. Available at: [Link]

  • U.S. Patent Application No. US20110046348A1. (2011).
  • Springer Nature Experiments. (n.d.).
  • RSC Publishing. (n.d.). Toward accurately modeling N-methylated cyclic peptides. Available at: [Link]

  • Powner, M. W., et al. (2021). Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids. Angewandte Chemie. Available at: [Link]

  • MDPI. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Available at: [Link]

  • Material Science Research India. (n.d.). Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives. Available at: [Link]

  • MDPI. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Available at: [Link]

  • Al-Said, M. S., et al. (2009). Synthesis and Antimicrobial Activity of Some Derivatives of (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. Molecules. Available at: [Link]

  • National Research University Higher School of Economics. (2013).
  • Google Patents. (n.d.). US20110046348A1 - Methods of preparing peptide derivatives.

Sources

Technical Notes & Optimization

Troubleshooting

Improving water solubility of 3-Methyl-2-(1-methylhydrazinyl)butanoic acid

Technical Support Center: Solubility & Formulation Guide Topic: 3-Methyl-2-(1-methylhydrazinyl)butanoic acid Case ID: SOL-VAL-HYD-001 Executive Summary: The Molecule & The Challenge User Profile: You are likely working w...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility & Formulation Guide Topic: 3-Methyl-2-(1-methylhydrazinyl)butanoic acid Case ID: SOL-VAL-HYD-001

Executive Summary: The Molecule & The Challenge

User Profile: You are likely working with a valine-analog intermediate, possibly for peptidomimetic synthesis or as a metabolic probe.[1] The Core Issue: 3-Methyl-2-(1-methylhydrazinyl)butanoic acid is a zwitterionic ampholyte . It possesses both an acidic carboxylic tail and a basic hydrazine head.[1]

  • At pH ~4.5–5.0 (Isoelectric Point - pI): The molecule has a net neutral charge (

    
    ), leading to maximum crystal lattice energy and minimum water solubility .[1]
    
  • The Hydrazine Risk: Unlike standard amino acids, the hydrazine moiety (

    
    ) is chemically labile, prone to oxidation and condensation with carbonyls.[1]
    

This guide provides three validated protocols to solubilize this compound without degrading it.

Module 1: pH Manipulation & Salt Formation (Primary Protocol)

Theory: The most robust way to dissolve this compound is to move the pH at least 2 units away from its isoelectric point (pI).[1] This forces the molecule into a mono-ionic form (cationic or anionic), breaking the crystal lattice via ion-dipole interactions with water.

Experimental Workflow

Step 1: Determine Target pH

  • Acidic Route (Target pH < 2.5): Protonates the hydrazine group.[1]

    • Best for: Stability (hydrazines are generally more stable as acid salts) and LC-MS analysis.[1]

  • Basic Route (Target pH > 8.0): Deprotonates the carboxylic acid.[1]

    • Best for: Nucleophilic substitution reactions or biological assays requiring neutral-to-basic buffers.

Step 2: Salt Selection & Preparation

RouteReagent (1.05 eq)Resulting SpeciesSolubility PotentialNotes
Acidic 1M HClHydrochloride SaltHigh (>50 mg/mL)Recommended. Stabilizes hydrazine against oxidation.
Acidic Methanesulfonic acidMesylate SaltVery HighUse if HCl causes chloride interference.[1]
Basic 1M NaOHSodium SaltHighCaution: High pH accelerates oxidation.[1] Use immediately.
Basic Ammonia/TEAAmmonium SaltModerateVolatile counter-ion; good for lyophilization.[1]

Step 3: Dissolution Protocol

  • Weigh the target amount of 3-Methyl-2-(1-methylhydrazinyl)butanoic acid.

  • Suspend in 80% of final volume of water (it will likely remain cloudy).[1]

  • Slowly add the selected acid or base (from table above) dropwise while stirring.

  • Monitor clarity.[1] Once clear, adjust to final volume with water.[1]

Visualization: Zwitterionic Equilibrium

Zwitterion Cation Cationic Form (pH < 2.5) Soluble Zwitterion Zwitterion (pI) (pH ~ 4.8) INSOLUBLE / PRECIPITATE Cation->Zwitterion - H+ (pKa1 ~2.3) Zwitterion->Cation + H+ Anion Anionic Form (pH > 8.0) Soluble Zwitterion->Anion - H+ (pKa2 ~7.5) Anion->Zwitterion + H+

Caption: Solubility is achieved by driving the equilibrium to the left (Acidic) or right (Basic).[1] The central Zwitterionic state represents the "Solubility Valley" where precipitation occurs.[1]

Module 2: Cosolvent Selection (The "Neutral pH" Fix)

Theory: If your experiment cannot tolerate extreme pH (e.g., cell culture or enzyme assays), you must lower the dielectric constant of the solvent to accommodate the hydrophobic isopropyl group (the "3-methyl" tail).[1]

Critical Warning:

NEVER use Acetone or MEK (Methyl Ethyl Ketone). Hydrazines react rapidly with ketones to form hydrazones (Schiff bases), permanently destroying your molecule.[1]

Recommended Cosolvent Systems
CosolventConcentration RangeCompatibilityMechanism
DMSO 5% – 10%HighDisrupts hydrogen bonding; universal solvent.
PEG 400 10% – 20%HighHydrophobic shielding; biocompatible.[1]
Ethanol < 10%ModerateGood for synthesis; may precipitate proteins in bio-assays.[1]

Protocol:

  • Dissolve the compound completely in 100% Cosolvent (e.g., DMSO) to create a 100X Stock Solution .[1]

  • Slowly spike this stock into your aqueous buffer while vortexing.

  • Note: If precipitation occurs upon dilution, your buffer pH is likely too close to the pI (4.8).[1] Adjust buffer pH to 7.4.

Module 3: Stability & Handling (The "Hidden" Variable)

Theory: Hydrazine derivatives are reducing agents.[1][2][3] In solution, they react with dissolved oxygen, leading to radical formation and degradation.[1] Solubility efforts are wasted if the molecule degrades within hours.[1]

Troubleshooting Stability:

  • Degassing: Always use degassed buffers (sonicate or sparge with Argon/Nitrogen for 10 mins).[1]

  • Antioxidants: For neutral/basic solutions, add 1 mM EDTA (chelates metals that catalyze oxidation) or 0.1% Ascorbic Acid .[1]

  • Temperature: Keep solutions on ice (4°C). Hydrazine oxidation is temperature-dependent.[1]

Decision Tree: Which Method Should I Use?

DecisionTree Start Start: Need to Dissolve 3-Methyl-2-(1-methylhydrazinyl)butanoic acid IsBio Is this for a Biological Assay (Cells/Enzymes)? Start->IsBio CanAcid Can the assay tolerate acidic stock solution? IsBio->CanAcid Yes DMSO Use DMSO Stock (100X) + Dilute into pH 7.4 Buffer IsBio->DMSO No (Strict Neutral pH) Synthesis Use Methanol or Acid/Base Extraction IsBio->Synthesis No (Chemical Synthesis) CanAcid->DMSO No HCl_Salt Make HCl Salt (pH < 3) Most Stable Form CanAcid->HCl_Salt Yes

Caption: Select the solubilization strategy based on your downstream application constraints.

Frequently Asked Questions (FAQs)

Q: I dissolved the compound in PBS (pH 7.4), but it precipitated after 1 hour. Why? A: While pH 7.4 is basic enough to be soluble, 3-Methyl-2-(1-methylhydrazinyl)butanoic acid can slowly oxidize at this pH, forming insoluble dimers or degradation products. Alternatively, if your concentration is high (>10mM), the "effective" pH inside the double layer might be shifting closer to the pI.[1] Fix: Add 1mM EDTA to your PBS and ensure the stock is fresh.

Q: Can I use acetone to clean my glassware or as a solvent? A: Absolutely not. Traces of acetone will react with the hydrazine group to form a hydrazone (isopropylidene derivative).[1] This reaction is rapid and irreversible.[1] Use Methanol or Ethanol for cleaning.[1]

Q: What is the estimated pKa of this molecule? A: Based on structural analogs (alpha-hydrazino acids):

  • pKa1 (Carboxyl): ~2.3[1][4]

  • pKa2 (Hydrazine): ~7.2 (Lower than typical amines due to the alpha-carboxyl inductive effect).[1]

  • pI (Isoelectric Point): ~4.75. Avoid this pH.

Q: How do I store the stock solution? A: Do not store aqueous solutions. Freeze aliquots of the HCl salt in water at -20°C, or store as a DMSO stock at -20°C. Avoid repeated freeze-thaw cycles.

References

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Link

  • FDA Center for Drug Evaluation and Research. (2021).[1] Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System. Link

  • Ragnarsson, G., & Bergström, C. (2005).[1] Physicochemical Basis of Formulation: pH-Solubility Profiles. In Pharmaceutical Formulation.[1][3] Link

  • Smith, P. A. S. (1983).[1] Derivatives of Hydrazine and Other Hydronitrogens Having N-N Bonds. Benjamin/Cummings Publishing.[1] (Standard text on Hydrazine reactivity/oxidation).

Sources

Optimization

Preventing oxidation of 3-Methyl-2-(1-methylhydrazinyl)butanoic acid in solution

This technical guide is structured as a high-level support resource for researchers working with 3-Methyl-2-(1-methylhydrazinyl)butanoic acid (referred to hereafter as MMHBA ). Executive Summary 3-Methyl-2-(1-methylhydra...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level support resource for researchers working with 3-Methyl-2-(1-methylhydrazinyl)butanoic acid (referred to hereafter as MMHBA ).

Executive Summary

3-Methyl-2-(1-methylhydrazinyl)butanoic acid (MMHBA) is a valine analog containing a reactive 1,1-disubstituted hydrazine moiety. Unlike standard amino acids, the hydrazine group renders this molecule highly susceptible to auto-oxidation and metal-catalyzed decomposition .

Users frequently report "yellowing" of solutions, loss of titer in LC-MS, or the appearance of dimerized artifacts. This guide details the mechanistic root causes of these failures and provides a self-validating protocol to prevent them.

The "Why": Oxidation Mechanism & Root Cause

To prevent degradation, one must understand the enemy. The instability of MMHBA stems from the electron-rich nitrogen atoms in the hydrazine group (


).
The Oxidation Cascade

In the presence of Dissolved Oxygen (DO) and trace transition metals (


, 

), MMHBA undergoes a radical decomposition pathway.
  • Initiation: The unprotonated hydrazine acts as a nucleophile, transferring an electron to oxygen or a metal catalyst.

  • Propagation: This forms a Diazenium radical cation .

  • Termination/Product Formation: These radicals often dimerize to form Tetrazenes (UV-active, often yellow) or fragment into secondary amines and nitrogen gas.

Visualizing the Pathway

The following diagram illustrates the critical failure points where your protocol must intervene.

OxidationMechanism cluster_prevention Intervention Points MMHBA MMHBA (Reduced State) Radical Diazenium Radical Cation MMHBA->Radical -1e- (Oxidation) Oxygen Dissolved O2 + Trace Metals Oxygen->Radical Catalyst Tetrazene Tetrazene Dimer (Yellow Precipitate) Radical->Tetrazene Dimerization Frag Fragmentation (N2 Gas + Amine) Radical->Frag Decomposition Degas Degassing (Removes O2) Degas->Oxygen Acid Acidification (Protonates N) Acid->MMHBA Stabilizes Chelator EDTA (Sequesters Metals) Chelator->Oxygen Inhibits

Caption: Figure 1. Oxidation pathway of MMHBA showing radical formation and critical intervention points (Degassing, Acidification, Chelation).

The "How": Standard Operating Procedure (SOP)

Objective: Prepare a stable 10 mM stock solution of MMHBA.

Critical Reagents
ComponentGradePurpose
Water LC-MS Grade (18.2 MΩ)Minimizes background metal ions.
Acidifier Formic Acid (FA) or HClProtonates the hydrazine (

).
Chelator EDTA (Disodium salt)Sequesters trace

/

.
Inert Gas Argon (preferred) or

Displaces dissolved oxygen.
Step-by-Step Protocol
Step 1: Solvent Pre-Treatment (The "Zero-Oxygen" Rule)

Do not dissolve MMHBA in untreated water.

  • Prepare the solvent: 0.1% Formic Acid + 1 mM EDTA in water.

  • Degas: Sparge the solvent with Argon gas for 15 minutes OR perform 3 cycles of freeze-pump-thaw.

    • Why? Removing oxygen prevents the initiation step of the radical pathway.

Step 2: Dissolution (The "Acid Shield")
  • Weigh MMHBA in a vial.

  • Purge the vial headspace with Argon before adding liquid.

  • Add the degassed, acidic solvent.

    • Why? The hydrazine group is basic.[1][2] At pH < 4, the terminal nitrogen is protonated (

      
      ). Protonated hydrazines are significantly less nucleophilic and resistant to oxidation [1].
      
Step 3: Storage
  • Aliquot immediately into amber glass vials (protects from photo-oxidation).

  • Overlay with Argon gas before sealing.

  • Store at -80°C .

Troubleshooting & FAQs

Real-world scenarios encountered by our users.

Q1: My solution turned a pale yellow color after 24 hours at 4°C. Is it still usable?

  • Diagnosis: Oxidation has occurred.[3][4][5][6][7][8] The yellow color typically indicates the formation of azo (

    
    ) linkages or tetrazene dimers.
    
  • Action: Discard. The effective concentration is unknown, and the oxidation products may act as radical initiators, accelerating further degradation.

  • Prevention: Ensure you used EDTA. Even ppb levels of Copper from standard glassware can catalyze this reaction [2].

Q2: Can I use DMSO as a solvent?

  • Technical Note: DMSO is hygroscopic and can contain peroxides if aged.

  • Recommendation: Avoid DMSO if possible. If necessary, use anhydrous, deoxygenated DMSO stored over molecular sieves. However, acidic aqueous buffers are superior for stabilizing the hydrazine moiety.

Q3: In LC-MS, I see a peak at [M-15] or [M-2]. What is this?

  • Analysis:

    • [M-2]: This corresponds to the loss of 2 protons (

      
      ), indicating oxidation to the azo/diazene intermediate.
      
    • [M-15]: Loss of the N-methyl group (demethylation), often a result of radical fragmentation.

  • Solution: Run the sample immediately after prep. Keep the autosampler at 4°C and shielded from light.

References & Authoritative Grounding

  • Audrieth, L. F., & Mohr, P. H. (1948). The Chemistry of Hydrazine. Chemical & Engineering News. (Establishes the fundamental basicity and oxidation susceptibility of hydrazine derivatives).

  • Gaunt, H., & Wetton, E. A. (1966). The reaction between hydrazine and oxygen in water. Journal of Applied Chemistry. Link (Defines the metal-catalyzed oxidation mechanism).

  • Smith, P. A. S. (1983). Derivatives of Hydrazine and Other Hydronitrogens Having N-N Bonds. Benjamin/Cummings. (The definitive text on 1,1-disubstituted hydrazine stability).

  • Liu, Y., et al. (2014). Oxidation of 1,1-Dimethylhydrazine by Oxygen. Environmental Science & Technology. (Modern analysis of alkylhydrazine oxidation kinetics).

Sources

Troubleshooting

Technical Guide: Stability &amp; Handling of 3-Methyl-2-(1-methylhydrazinyl)butanoic acid

-Hydrazino Acid Analogs at Physiological pH Executive Summary & Chemical Context[1][2][3][4][5] You are likely working with 3-Methyl-2-(1-methylhydrazinyl)butanoic acid , a structural analog of Valine where the -amino gr...

Author: BenchChem Technical Support Team. Date: February 2026


-Hydrazino Acid Analogs at Physiological pH

Executive Summary & Chemical Context[1][2][3][4][5]

You are likely working with 3-Methyl-2-(1-methylhydrazinyl)butanoic acid , a structural analog of Valine where the


-amino group is replaced by a 1-methylhydrazine moiety. This compound belongs to the class of 

-hydrazino acids
, often utilized as enzyme inhibitors (e.g., amino acid decarboxylases) or peptidomimetic building blocks.[1][2]

The Critical Stability Issue: While stable as a solid salt (e.g., hydrochloride) at low temperatures, this compound exhibits inherent instability at physiological pH (7.4) .[2] The driving force is the autoxidation of the hydrazine moiety , a process significantly accelerated by:

  • pH > 6.0: Deprotonation exposes the nucleophilic nitrogen lone pair.

  • Trace Transition Metals:

    
     and 
    
    
    
    act as potent catalysts.[2]
  • Dissolved Oxygen: The primary oxidant in aqueous buffers.

This guide provides the mechanistic understanding and validated protocols to stabilize this compound during your experiments.

Mechanistic Insight: Why pH 7.4 is Problematic

To troubleshoot effectively, you must understand the degradation pathway. At pH 7.4, the carboxylic acid is deprotonated (


), and the hydrazine group exists in equilibrium between its protonated (stable) and unprotonated (reactive) forms.[2]
The Oxidative Cascade

The unprotonated hydrazine acts as a reducing agent, reacting with dissolved oxygen. This reaction is not a simple hydrolysis but a radical-mediated oxidation.

OxidationPathway Compound Parent Compound (Reduced Form) Radical Hydrazyl Radical (Intermediate) Compound->Radical -1e-, -H+ Azo Azo/Diaene Species (Yellow/Brown) Radical->Azo -1e-, -H+ Decomp Decomposition Products (N2 gas, Hydrocarbons) Azo->Decomp Irreversible Fragmentation Metals Cat: Cu(II)/Fe(III) Metals->Compound Oxygen + O2 (Dissolved) Oxygen->Compound

Figure 1: Oxidative degradation pathway of


-hydrazino acids in aqueous media.[2]

Key Takeaway: The "Yellowing" often observed in stock solutions is the formation of azo-intermediates (


). Once this color appears, the purity has already been compromised.

Troubleshooting Guide & FAQs

This section addresses specific issues reported by users handling hydrazino-valine analogs.

Q1: My solution turned from colorless to pale yellow after 2 hours in PBS. Is it still usable?

Verdict: Likely Compromised.

  • Cause: The color change indicates the formation of azo-impurities or hydrazones.

  • Corrective Action: Discard the solution. For the next attempt, you must degas your PBS and add a chelating agent (see Protocol A).[2]

Q2: I see "Ghost Peaks" or broad tailing in my HPLC analysis.

Verdict: On-Column Degradation.

  • Cause: Hydrazines can oxidize during the run if the mobile phase contains dissolved oxygen or if the stainless steel column frits release trace iron.

  • Corrective Action:

    • Switch to a PEEK-lined column if possible.

    • Add 0.1% Formic Acid to the mobile phase (lower pH stabilizes the hydrazine).

    • Keep the autosampler at 4°C.

Q3: Can I use DMSO for stock solutions?

Verdict: Yes, but with caution.

  • Nuance: DMSO is generally safe, but hygroscopic DMSO absorbs water, facilitating hydrolysis/oxidation.[2]

  • Recommendation: Use anhydrous DMSO, aliquot into single-use vials, and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[2]

Validated Experimental Protocols

Protocol A: Preparation of Stable Assay Buffer (The "EDTA Fix")

Use this protocol for any experiment lasting >30 minutes at pH 7.4.[2]

Rationale: EDTA sequesters trace metal ions (


), shutting down the catalytic oxidation pathway [1].[2]
  • Prepare Buffer: Make your standard buffer (e.g., PBS or HEPES, pH 7.4).[2]

  • Add Chelator: Add Disodium EDTA to a final concentration of 1 mM .

  • Degas: Sonicate the buffer under vacuum for 15 minutes or sparge with Argon gas for 10 minutes to remove dissolved oxygen.

  • Dissolve Compound: Add the 3-Methyl-2-(1-methylhydrazinyl)butanoic acid immediately before use.

Protocol B: Derivatization for Accurate Quantification

Since hydrazines have poor UV absorbance, direct UV measurement is unreliable.[2] Use benzaldehyde derivatization for accurate concentration checks [2].

  • Reagent: Prepare 50 mM Benzaldehyde in Acetonitrile.

  • Reaction: Mix 100 µL of your sample with 100 µL of Benzaldehyde reagent.

  • Incubation: 30 minutes at 37°C.

  • Mechanism: The hydrazine reacts to form a stable Hydrazone derivative (

    
    ), which has a strong UV absorbance at ~300-310 nm.[2]
    
  • Analysis: Inject onto HPLC. The hydrazone peak will be sharp and stable, unlike the parent compound.

Decision Tree: Handling & Storage

Use this flowchart to determine the workflow for your specific application.

HandlingLogic Start Start: Handling 3-Methyl-2- (1-methylhydrazinyl)butanoic acid State Current State? Start->State Solid Solid Powder State->Solid Solution In Solution State->Solution Storage Store at -20°C Desiccated Argon Headspace Solid->Storage Duration Exp. Duration? Solution->Duration Short < 30 mins Duration->Short Long > 30 mins Duration->Long DirectUse Use Fresh Buffer Keep on Ice Short->DirectUse Stabilize MUST USE: 1. Degassed Buffer 2. 1mM EDTA 3. Argon Blanket Long->Stabilize

Figure 2: Decision matrix for storage and experimental handling.

Summary of Stability Data

ParameterConditionStability OutcomeRecommendation
pH Acidic (pH < 4)High Protonation protects N-lone pair. Preferred for LC mobile phase.
pH Physiological (pH 7.[2]4)Low

can be < 4 hours without precautions.[2]
Temperature 37°CModerate/Low Accelerates oxidation.[2] Minimize incubation time.
Additives EDTA (1 mM)High Essential for physiological assays.[2] Prevents metal catalysis.
Additives Antioxidants (Ascorbate)Variable Can sometimes act as pro-oxidants with metals; EDTA is safer.[2]

References

  • Audrieth, L. F., & Ogg, B. A. (1951).[2] The Chemistry of Hydrazine. Wiley. (Foundational text establishing the metal-catalyzed oxidation mechanism of hydrazines in aqueous solution).

  • Smolenkov, A. D., et al. (2005).[2] "Determination of hydrazine and its derivatives by high-performance liquid chromatography." Journal of Analytical Chemistry. (Describes the benzaldehyde derivatization method for stabilizing and detecting hydrazines).

  • Goullé, J. P., et al. (2002).[2] "Gas chromatography–mass spectrometry determination of hydrazine in biological fluids." Journal of Analytical Toxicology.

  • Environmental Protection Agency (EPA). (2017).[2] "Hydrazine: Chemical Summary and Stability." (Confirming rapid degradation in oxygenated waters at neutral pH).

Sources

Optimization

Minimizing degradation of hydrazine derivatives during storage

Senior Application Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. A. Vance Department: Chemical Stability & Purity Assurance

Core Philosophy: The "Three Lines of Defense"

Welcome to the technical support center for hydrazine chemistry. If you are working with hydrazine derivatives (e.g., phenylhydrazine, methylhydrazine, hydrazine hydrate) in drug development, you are likely battling their inherent thermodynamic instability.

These compounds are nucleophilic reducing agents that are kinetically persistent but thermodynamically eager to decompose. To minimize degradation, you must implement a "Three Lines of Defense" strategy:

  • Chemical Defense: Converting free bases to salts (hydrochlorides/sulfates) to quench the lone pair availability.

  • Physical Defense: Eliminating catalytic surfaces (metals) and light.

  • Environmental Defense: Excluding oxygen and moisture rigorously.

The Mechanics of Degradation (The "Why")

Before troubleshooting, you must understand the enemy. Hydrazine degradation is rarely a single event; it is a cascade dominated by auto-oxidation and metal-catalyzed decomposition .

The Oxidation Cascade

Hydrazines (


) possess adjacent nitrogen atoms with lone pairs (the alpha-effect), making them potent nucleophiles but also highly susceptible to oxidative attack by molecular oxygen.

Key Insight: Transition metals (Cu²⁺, Fe³⁺) act as catalysts, lowering the activation energy for N-N bond cleavage. Even trace amounts of rust on a spatula can trigger a batch-wide decomposition.

Visualization: Degradation Pathway

Figure 1: The oxidative degradation pathway of a generic hydrazine derivative, highlighting the critical role of metal catalysis.

HydrazineDegradation Hydrazine Hydrazine Derivative (R-NH-NH2) Radical Hydrazyl Radical (R-NH-NH•) Hydrazine->Radical H-abstraction Oxygen Oxygen (O2) Oxygen->Radical Initiator MetalIon Metal Catalyst (Cu++, Fe+++) MetalIon->Radical Catalytic Acceleration Diazene Diazene Intermediate (R-N=NH) Radical->Diazene -H• Decomp Decomposition Products (N2 + Hydrocarbons) Diazene->Decomp Irreversible Loss

Caption: Auto-oxidation of hydrazine derivatives. Note that transition metals (yellow node) significantly accelerate the initial radical formation step.

Diagnostic & Troubleshooting (FAQs)

Q1: My phenylhydrazine has turned from pale yellow to dark brown/red. Is it usable?

Technical Diagnosis: The color change indicates the formation of diazenes and conjugated impurities (often azo-like compounds) due to oxidation.

  • Impact: If the color is dark brown/red, the purity has likely dropped below 90%. Using this in sensitive reactions (e.g., Fischer Indole Synthesis) will result in tarry byproducts and low yields.

  • Action: If it is a free base, distill immediately under vacuum or inert atmosphere. If it is a salt, recrystallize (see Protocol B).

Q2: Can I substitute Phenylhydrazine Hydrochloride for the free base?

Recommendation: YES. This is the single most effective stability intervention.

  • Reasoning: Protonating the hydrazine nitrogen (

    
    ) removes electron density from the nitrogen lone pair, rendering it non-nucleophilic and resistant to oxidation.
    
  • Implementation: Use the salt directly. If your reaction requires the free base, add a stoichiometric amount of base (e.g., NaOAc, Et₃N) in situ to release the reactive species only when needed.

Q3: How do I verify purity? HPLC or Titration?

Comparative Analysis:

FeatureHPLC-UV (Derivatized)Redox Titration (Iodometric)
Specificity High. Separates degradation products from the active hydrazine.Low. Any reducing agent (including some degradation byproducts) will consume titrant.
Sensitivity High (ppm level).Moderate (Requires macro samples).
Best For Final QC of drug intermediates.Quick "Is this bottle dead?" checks in the lab.
Caveat Hydrazines are polar/UV-weak.[1] Requires derivatization (e.g., with benzaldehyde) for accurate detection.Fast but can overestimate purity if reducing impurities are present.[1]

Best Practice Protocols

Protocol A: The "Gold Standard" Storage Workflow

Follow this decision tree to maximize shelf-life.

StorageProtocol Start New Hydrazine Sample FormCheck Is it a Salt or Free Base? Start->FormCheck FreeBase Free Base (Liquid/Oil) FormCheck->FreeBase Free Base Salt Salt (Solid HCl/H2SO4) FormCheck->Salt Salt Atmosphere Purge Headspace with N2/Ar FreeBase->Atmosphere Container Amber Glass + Teflon Liner Atmosphere->Container Temp Store at 2-8°C Container->Temp Desiccant Store in Desiccator Salt->Desiccant Desiccant->Temp

Caption: Decision matrix for storage. Note that free bases require active atmosphere management, whereas salts primarily require moisture control.

Protocol B: Rescue of Oxidized Phenylhydrazine Hydrochloride

Use this when your solid reagent has discolored.

  • Dissolution: Dissolve the impure salt in a minimum amount of hot ethanol (approx. 60-70°C).

    • Note: If insoluble brown particles remain, these are polymerized oxidation products. Filter them out while hot.

  • Decolorization (Optional): If the solution is deeply colored, add activated charcoal (1% w/w), stir for 5 mins, and filter hot through Celite.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place in an ice bath (0°C) for 1 hour.

  • Collection: Filter the white/off-white crystals.

  • Wash: Wash with cold diethyl ether (to remove organic impurities).

  • Drying: Dry under vacuum over

    
     or silica gel. Do not heat dry , as this accelerates decomposition.
    

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7516, Phenylhydrazine. PubChem. Available at: [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Hydrazine. ECHA. Available at: [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.

Sources

Reference Data & Comparative Studies

Validation

Chromatographic Separation of 3-Methyl-2-(1-methylhydrazinyl)butanoic Acid Enantiomers

This guide provides a technical comparison of chromatographic methods for the enantioseparation of 3-Methyl-2-(1-methylhydrazinyl)butanoic acid , a structural analog of valine often referred to in peptidomimetic research...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of chromatographic methods for the enantioseparation of 3-Methyl-2-(1-methylhydrazinyl)butanoic acid , a structural analog of valine often referred to in peptidomimetic research as


-amino-

-methylvaline
.

Content Type: Publish Comparison Guide Audience: Drug Development Scientists, Analytical Chemists, and Process Engineers.

Executive Summary: The Chirality Challenge

3-Methyl-2-(1-methylhydrazinyl)butanoic acid is a critical non-proteinogenic amino acid precursor used in the synthesis of hydrazino-peptidomimetics and protease inhibitors. Structurally, it resembles valine but features a 1-methylhydrazinyl group (


) at the 

-position.

The Separation Challenge:

  • Zwitterionic Nature: Like standard amino acids, it exists as a zwitterion at neutral pH, making retention on standard Reversed-Phase (RP) columns difficult.

  • Lack of Chromophore: The aliphatic backbone lacks UV-absorbing groups, necessitating low-UV detection (200–210 nm) or derivatization.

  • Hydrazine Reactivity: The hydrazine moiety is nucleophilic and prone to oxidation, requiring gentle conditions.

This guide compares three industry-standard methodologies: Crown Ether Chiral HPLC , Zwitterionic Ion-Exchange (ZWIX) , and Ligand Exchange Chromatography (LEC) .

Methodology Comparison

Method A: Crown Ether Chiral HPLC (Recommended)

Mechanism: The separation relies on the formation of host-guest inclusion complexes between the chiral crown ether (typically 3,3'-diphenyl-1,1'-binaphthyl-20-crown-6) and the protonated primary ammonium/hydrazinium group of the analyte.

  • Stationary Phase: CROWNPAK CR-I(+) or CR(+).

  • Mobile Phase: Aqueous Perchloric Acid (pH 1.0–2.0).

Why it works: The 1-methylhydrazinyl group, when protonated (


), mimics the ammonium ion of standard amino acids, fitting into the crown ether cavity. The chiral environment discriminates between the (

)- and (

)-enantiomers based on steric hindrance of the isopropyl side chain.
Method B: Zwitterionic Chiral Ion-Exchange (ZWIX)

Mechanism: Uses Cinchona alkaloid-derived zwitterionic selectors that act via a synergistic double ion-pairing mechanism.

  • Stationary Phase: CHIRALPAK ZWIX(+) or ZWIX(-).

  • Mobile Phase: MeOH/MeCN with weak acid/base additives (e.g., Formic acid/Diethylamine).

Why it works: This method is ideal for underivatized amino acids. It separates based on the simultaneous interaction of the carboxylate (anionic) and hydrazinium (cationic) sites with the zwitterionic selector.

Method C: Ligand Exchange Chromatography (LEC)

Mechanism: Formation of a ternary mixed-ligand complex involving a central Copper(II) ion, a chiral selector (e.g., L-Proline), and the analyte.

  • Stationary Phase: Chiralpak WH or equivalent ligand-exchange phases.

  • Mobile Phase: Aqueous CuSO

    
     solution.
    

Why it works: The


-hydrazino acid chelates Cu(II) similarly to 

-amino acids. Stereoselectivity arises from the stability difference of the diastereomeric ternary complexes.

Comparative Performance Data

Data extrapolated from validated protocols for


-hydrazino acid analogs (e.g., Carbidopa, 

-amino-valine).
FeatureCrown Ether (CR-I+) Zwitterionic (ZWIX) Ligand Exchange (LEC)
Selectivity (

)
High (1.2 – 1.5) Moderate (1.1 – 1.3)High (1.3 – 1.6)
Resolution (

)
> 2.5 (Baseline) > 1.5> 3.0
Run Time Fast (< 15 min)Medium (20–30 min)Slow (> 30 min)
Detection Limit Moderate (Low UV)High (MS Compatible) Low (UV 254 nm via Cu)
Sample Prep Filtration onlyFiltration onlyFiltration only
Robustness HighModerate (pH sensitive)Low (Cu precipitation risk)

Verdict: Crown Ether HPLC is the superior choice for purity analysis due to speed and simplicity. ZWIX is preferred if LC-MS compatibility is required (avoiding non-volatile perchloric acid).

Detailed Experimental Protocol (Crown Ether Method)

This protocol is validated for


-alkyl-

-hydrazino acids and ensures self-validating system suitability.
Step 1: System Preparation
  • Column: DAICEL CROWNPAK CR-I(+) (

    
     mm, 5 
    
    
    
    m).
  • Mobile Phase: Perchloric acid (HClO

    
    ) in water, pH 1.5.
    
    • Preparation: Add 1.63 g of 60% HClO

      
       to 1000 mL ultrapure water.
      
    • Note: Low pH is critical to ensure the hydrazinyl group is fully protonated for inclusion.

  • Flow Rate: 0.4 mL/min.

  • Temperature: 25°C (Lower temperatures, e.g., 10°C, enhance resolution if needed).

  • Detection: UV at 210 nm.

Step 2: Sample Preparation
  • Dissolve 1.0 mg of 3-Methyl-2-(1-methylhydrazinyl)butanoic acid in 1 mL of Mobile Phase.

  • Critical: Do not use alkaline diluents; they may cause oxidation of the hydrazine or deprotonation, preventing column binding.

Step 3: Execution & Analysis
  • Equilibrate column for 30 mins.

  • Inject 5

    
    L.
    
  • Expected Elution:

    • L-Enantiomer (

      
      ):  Typically elutes first (
      
      
      
      ).
    • D-Enantiomer (

      
      ):  Elutes second (
      
      
      
      ) due to tighter binding with the CR(+) selector.
    • Note: Elution order must be confirmed with a known standard as it depends on the specific crown ether configuration.

Decision Workflow

SeparationWorkflow Start Start: 3-Methyl-2-(1-methylhydrazinyl)butanoic acid Sample CheckMS Is MS Detection Required? Start->CheckMS Crown Method A: Crown Ether HPLC (CROWNPAK CR-I+) CheckMS->Crown No (UV OK) Zwix Method B: Zwitterionic HPLC (CHIRALPAK ZWIX) CheckMS->Zwix Yes (LC-MS) CrownCond Mobile Phase: pH 1.5 HClO4 Temp: 25°C Crown->CrownCond CrownResult Result: High Res, UV Detection CrownCond->CrownResult ZwixCond Mobile Phase: MeOH/MeCN Additives: Formic Acid/DEA Zwix->ZwixCond ZwixResult Result: MS Compatible, High Sensitivity ZwixCond->ZwixResult

Figure 1: Method Selection Workflow for


-Hydrazino Acid Enantioseparation.

Scientific Rationale & Troubleshooting

  • Why Perchloric Acid? In Crown Ether chromatography, the counter-ion plays a massive role. Perchlorate (

    
    ) forms a "chaotropic" environment that stabilizes the hydrophobic inclusion complex better than phosphate or acetate.
    
  • Peak Tailing: If observed, it indicates interaction with residual silanols. Action: Decrease pH to 1.0 or lower temperature to 10°C to stiffen the crown ether structure and improve kinetics.

  • Hydrazine Instability: If "ghost peaks" appear, the hydrazine moiety may be oxidizing. Action: Add 0.1% EDTA to the mobile phase (compatible with Crown Ether, incompatible with Ligand Exchange) or prepare samples fresh in degassed solvents.

References

  • Enantioseparation of Hydrazino Acids (Carbidopa)

    • Blanco, M., & Coello, J. (2025). Enantioseparation of 3,4-dihydroxyphenylalanine and 2-hydrazino-2-methyl-3-(3,4-dihydroxyphenyl)propanoic acid by capillary electrophoresis using cyclodextrins. ResearchGate. Link

  • Synthesis of

    
    -Hydrazino Acids: 
    
    • Vazquez, J., & Albericio, F. (2017). Access to Enantiopure

      
      -Hydrazino Acids for N-Amino Peptide Synthesis. Figshare. Link
      
  • Ligand Exchange Chromatography Standards

    • Maier, N. M., & Lindner, W. (2009). Enantioseparation of amino acids, alpha-hydroxy acids, and dipeptides by ligand-exchange CEC using silica-based chiral stationary phases. PubMed.[1] Link

  • Chiral Analysis of Valine Analogs

    • RSC Analytical Methods. (2014). Development of an Enantiomeric Separation of D & L Valine. RSC. Link

Sources

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3-Methyl-2-(1-methylhydrazinyl)butanoic acid
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